DL-LEUCINE-D10-N-FMOC
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860520 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126727-03-5, 35661-60-0 | |
| Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC334290 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Role of DL-Leucine-D10-N-FMOC in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Leucine-D10-N-FMOC is a deuterated and Fmoc-protected form of the essential amino acid leucine. Its unique chemical structure makes it a valuable tool in various research applications, particularly in quantitative proteomics, drug metabolism studies, and peptide synthesis. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols and data presentation to facilitate its integration into research workflows.
Core Applications in Research
The primary utility of this compound stems from its nature as a stable isotope-labeled compound with a readily removable protecting group. This allows for its use in three main areas:
-
Internal Standard for Quantitative Analysis: In mass spectrometry-based quantification, particularly LC-MS, this compound and its derivatives serve as ideal internal standards.[1] Because it is chemically identical to its natural counterpart but has a greater mass due to the ten deuterium atoms, it can be distinguished by a mass spectrometer.[2] This allows for accurate quantification of leucine and related compounds in complex biological matrices by correcting for variations in sample preparation and instrument response.
-
Tracer in Metabolic and Pharmacokinetic Studies: The deuterium labeling makes this compound an effective tracer for in vivo and in vitro studies.[1] Researchers can track the metabolic fate of leucine, investigate protein kinetics, and study the pharmacokinetic profiles of drugs containing a leucine moiety.[3]
-
Building Block for Isotope-Labeled Peptides: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial protecting group in solid-phase peptide synthesis (SPPS).[4] this compound is used as a building block to introduce a stable isotope label into a specific position within a synthetic peptide.[5][6] These "heavy" peptides are then used as internal standards for the highly accurate quantification of proteins and their post-translational modifications in proteomics research.[7]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound and its application in LC-MS/MS are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [1] |
| Molecular Weight | 363.47 g/mol | [1][5] |
| Chemical Purity | ≥98% | [5] |
| Isotopic Purity | ≥98 atom % D | [8] |
Table 2: Representative LC-MS/MS Parameters for Leucine Quantification using a D10-Labeled Internal Standard
| Parameter | Analyte (Leucine) | Internal Standard (Leucine-D10) | Reference(s) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [2] |
| Precursor Ion (m/z) | 132.1 | 142.1 | [2] |
| Product Ion (m/z) | 86.1 | 96.1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for its use as an internal standard and as a building block in peptide synthesis.
Protocol 1: Use of Leucine-D10 as an Internal Standard for LC-MS/MS Quantification in Plasma
This protocol outlines the procedure for quantifying leucine in plasma samples using a deuterated leucine internal standard.
1. Materials and Reagents:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
D-Leucine-D10 (or an appropriate D10-leucine variant) for the internal standard (IS) working solution (e.g., 10 µg/mL)
-
30% Sulfosalicylic acid for protein precipitation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Microcentrifuge tubes
2. Sample Preparation:
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Leucine-D10 internal standard working solution to each tube and vortex briefly.
-
To precipitate proteins, add 10 µL of 30% sulfosalicylic acid to each tube.[2][9]
-
Vortex the mixture for 30 seconds.
-
Transfer 50 µL of the clear supernatant to a new tube.
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reverse-phase column is typically used.
-
Gradient: An optimized gradient of Mobile Phase A and B is used to separate leucine from other amino acids and matrix components.
-
MS System: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the transitions specified in Table 2.
Protocol 2: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general steps of Fmoc-based SPPS for incorporating the labeled leucine into a peptide chain.
1. Materials and Reagents:
-
Appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)
-
This compound and other required Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA-based)
-
Diethyl ether for precipitation
2. Synthesis Cycle (for each amino acid addition):
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve this compound (or the next amino acid in the sequence) and the coupling reagent in DMF.
-
Add the base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
3. Cleavage and Purification:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin.
-
Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Incubate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase HPLC.
Visualizing Workflows and Pathways
To further clarify the role of this compound, the following diagrams illustrate key workflows and a relevant biological pathway.
The unlabeled counterpart of this molecule, Fmoc-leucine, is known to be a selective modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism.[10] this compound could potentially be used in studies related to this pathway.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 8. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
DL-LEUCINE-D10-N-FMOC chemical structure and properties
An In-depth Technical Guide to DL-Leucine-d10-N-FMOC
This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, a deuterated and protected form of the essential amino acid leucine. This information is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for various analytical applications.
Chemical Structure and Properties
This compound is a synthetic derivative of DL-Leucine in which ten hydrogen atoms have been replaced with deuterium, and the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group.[] This labeling with heavy isotopes of hydrogen makes it a valuable tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[2] The FMOC protecting group is widely used in solid-phase peptide synthesis to prevent unwanted reactions at the amino terminus of the amino acid.
The presence of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, providing a distinct mass shift that is crucial for its use as an internal standard in techniques like NMR, GC-MS, or LC-MS.[2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C21H13D10NO4[2] |
| Molecular Weight | 363.47 g/mol [2][3][4] |
| Synonyms | FMOC-DL-leucine-d10, FMOC-DL-Leu-OH-d10[] |
| Form | Solid |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification |
| Chemical Purity | ≥95% by HPLC[], 98%[3][4] |
| Isotopic Purity | 98 atom % D[] |
Table 3: Identification Numbers
| Identifier | Labeled Compound | Unlabeled Compound |
| CAS Number | 1190594-22-9[3][4][5] | 35661-60-0[3][4][5] |
Applications
This compound is primarily used as an internal standard in quantitative proteomics and metabolomics studies.[2][3] The deuterium labeling allows for the precise measurement of the corresponding unlabeled leucine in biological samples. Its applications extend to biomolecular NMR and the synthesis of isotope-labeled peptides for use in mass spectrometry-based protein quantitation.[3]
Storage and Handling
For optimal stability, this compound should be stored under recommended conditions, which typically involve refrigeration (+2°C to +8°C), desiccation, and protection from light.[3] It is important to refer to the supplier's safety data sheet (SDS) for detailed handling and storage instructions.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the chemical structure of this compound, highlighting the core leucine structure, the ten deuterium atoms (represented as 'D'), and the N-terminal FMOC protecting group.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to Stable Isotope Labeling with Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with deuterated amino acids, a powerful technique for studying proteome dynamics. This method, often utilizing heavy water (D₂O) as a source of deuterium, offers a robust and cost-effective approach to measure protein synthesis and degradation rates, providing critical insights into cellular homeostasis, disease mechanisms, and the mode of action of therapeutic agents.
Core Principles of Deuterium Labeling
Stable isotope labeling with deuterated amino acids is a metabolic labeling technique where organisms or cells are cultured in a medium containing a source of deuterium, the stable heavy isotope of hydrogen. The most common and cost-effective method involves replacing a fraction of the water (H₂O) in the cell culture medium or drinking water for animal studies with deuterium oxide (D₂O), also known as heavy water.[1]
The fundamental principle lies in the metabolic incorporation of deuterium into the carbon-hydrogen bonds of non-essential amino acids during their de novo synthesis.[2][3] These newly synthesized, deuterium-labeled amino acids are then utilized by the cellular machinery for protein synthesis. As new proteins are synthesized, they become "heavy" due to the incorporated deuterium, leading to a measurable increase in their mass. This mass shift is detected by mass spectrometry (MS), allowing for the quantification of newly synthesized proteins over time.[2]
The rate of incorporation of these deuterated amino acids into the proteome is a direct measure of the protein synthesis rate. By monitoring the change in the isotopic distribution of peptides over time, researchers can calculate the fractional synthesis rate (FSR) and subsequently the turnover rate or half-life of individual proteins on a proteome-wide scale.[4][5]
Advantages of Deuterium Labeling:
-
Cost-Effectiveness: D₂O is significantly less expensive than other stable isotope-labeled amino acids, making large-scale and long-term studies more feasible.[1][6]
-
Versatility: The method is applicable to a wide range of biological systems, from cell cultures to whole organisms, as D₂O can be easily administered in drinking water.[2][7]
-
Minimal Perturbation: Low concentrations of D₂O (typically 4-8%) in cell culture media have minimal effects on cell growth and physiology.
-
Universal Labeling of Non-Essential Amino Acids: Deuterium from D₂O is incorporated into multiple non-essential amino acids, providing broad labeling of the proteome.[2][8]
Experimental Workflows and Protocols
A typical experimental workflow for stable isotope labeling with deuterated amino acids in cell culture involves several key stages: metabolic labeling, sample preparation, and mass spectrometry analysis, followed by data analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with D₂O
-
Cell Culture: Culture mammalian cells in standard growth medium to the desired confluency.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard growth medium with a specific concentration of D₂O (typically 4-8% v/v). Ensure the D₂O is sterile-filtered.
-
Initiation of Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the pre-warmed D₂O-containing labeling medium.
-
Time-Course Experiment: Incubate the cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of deuterium. For each time point, harvest the cells.
Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion
-
Cell Harvesting and Lysis:
-
For adherent cells, wash with ice-cold PBS and scrape the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). This is crucial for equal protein loading.
-
Reduction and Alkylation:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[9]
-
Cool the samples to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[9]
-
-
Tryptic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants (e.g., urea to < 1 M).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and other interfering substances.
-
LC-MS/MS Acquisition:
-
Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
Chromatography: Use a reverse-phase column with a gradient of increasing acetonitrile concentration to separate the peptides. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1500 with a high resolution (e.g., 60,000).
-
MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD) and acquire tandem mass spectra (MS/MS) for peptide identification.
-
-
Data Presentation and Analysis
The analysis of data from deuterium labeling experiments involves specialized bioinformatics tools to deconvolve the complex isotopic patterns and calculate protein turnover rates.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from deuterium labeling experiments as reported in the literature.
| Parameter | Value | Cell Line/Organism | Reference |
| Median Protein Half-life | 16.7–17.5 hours | AC16 (human cardiomyocyte) | [10] |
| ~20 hours | HeLa | [11] | |
| Deuterium Incorporation into Non-Essential Amino Acids (Mole % Monolabeled) | |||
| Alanine | 34.63 ± 1.090 | Japanese quail | [12] |
| Glycine | 20.28 ± 1.24 | Japanese quail | [12] |
| Serine | 26.07 ± 0.539 | Japanese quail | [12] |
| Proline | 6.47 ± 0.914 | Japanese quail | [12] |
| Glutamic Acid | 26.69 ± 2.46 | Japanese quail | [12] |
| Aspartic Acid | 10.33 ± 0.246 | Japanese quail | [12] |
| Amino Acid | Main-Chain Deuteration Level (%) | Average Deuteration Level (including side chain, %) |
| Glycine | 91.0 | 91.0 |
| Phenylalanine | 96.8 | 80.7 |
| Histidine | 98.6 | 82.5 |
| Alanine | 97.0 | - |
| Valine | 96.5 | - |
| Leucine | 96.5 | - |
| Isoleucine | 97.5 | - |
| Proline | 98.6 | 61.8 |
Data from direct deuteration experiments, which can inform on the potential for labeling.[13]
Data Analysis Workflow
The calculation of the fractional synthesis rate (FSR) is a key step. It is determined by the ratio of the enrichment of the product (the newly synthesized protein) to the enrichment of the precursor (the deuterium-labeled amino acid pool).[4] The turnover rate constant (k) is then derived by fitting the FSR data over time to a single exponential kinetic model. The protein half-life (t½) can be calculated from the turnover rate constant using the formula: t½ = ln(2)/k.
Applications in Signaling Pathway Analysis
Measuring protein turnover provides a dynamic view of cellular processes and can offer significant insights into the regulation of signaling pathways. Changes in the synthesis or degradation rates of key signaling proteins can indicate the activation or inhibition of a pathway.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids.[14][15] By measuring protein turnover, researchers can assess the downstream effects of mTOR activation or inhibition. For instance, activation of mTORC1 typically leads to an increase in the synthesis of proteins involved in translation and ribosome biogenesis.
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells.[16] Proteins are marked for degradation by the attachment of ubiquitin chains, which targets them to the proteasome for destruction. Deuterium labeling can be used to study the effects of modulating this pathway. For example, inhibition of the proteasome would be expected to lead to a decrease in the degradation rate (and thus an increase in the measured half-life) of many proteins.
Conclusion
Stable isotope labeling with deuterated amino acids, particularly using D₂O, is a powerful and accessible method for the quantitative analysis of proteome dynamics. Its application provides valuable data on protein synthesis and degradation rates, which are fundamental to understanding cellular physiology and the mechanisms of disease and drug action. The detailed protocols and data analysis workflows presented in this guide offer a framework for researchers to implement this technique in their studies, paving the way for new discoveries in basic and translational research.
References
- 1. GIST Scholar: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]
- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]
- 12. journals.physiology.org [journals.physiology.org]
- 13. biorxiv.org [biorxiv.org]
- 14. mTOR - Wikipedia [en.wikipedia.org]
- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
DL-LEUCINE-D10-N-FMOC molecular weight and formula
This guide provides essential technical data for DL-LEUCINE-D10-N-FMOC, a deuterated and Fmoc-protected form of the amino acid leucine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as tracers in metabolic studies or as internal standards for quantitative analysis by mass spectrometry.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate experimental design, solution preparation, and data interpretation.
| Parameter | Value |
| Chemical Formula | C₂₁H₁₃D₁₀NO₄ |
| Descriptive Formula | (CD₃)₂CDCD₂CD(NH-FMOC)COOH |
| Molecular Weight | 363.47 - 363.48 g/mol [][2][3][4] |
Experimental Context and Applications
This compound serves as a stable isotope-labeled analog of N-Fmoc-DL-leucine. The incorporation of ten deuterium atoms results in a significant mass shift, making it an ideal internal standard for chromatographic and mass spectrometric analysis of its unlabeled counterpart. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard in peptide synthesis, allowing for its use in complex synthetic workflows.
Key Applications Include:
-
Internal Standard: Used in LC-MS or GC-MS to accurately quantify the concentration of unlabeled leucine or its derivatives in complex biological matrices.
-
Tracer Studies: Employed in metabolic research to trace the uptake and fate of leucine in cellular or whole-organism systems.
Structural Representation
The chemical structure of this compound is composed of three primary moieties: the deuterated leucine core, the fluorenylmethoxycarbonyl (Fmoc) protecting group, and the carboxylic acid functional group. The diagram below illustrates the logical relationship between these components.
Caption: Logical structure of this compound.
References
An In-depth Technical Guide to Understanding Kinetic Isotope Effects with D-Leucine-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on the application of D-Leucine-D10 in research and drug development. The substitution of hydrogen atoms with their heavier isotope, deuterium, in D-Leucine subtly alters its physicochemical properties, leading to significant changes in reaction kinetics. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, improving drug metabolism, and tracing metabolic pathways.
The Core Principle: The Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. This difference in reaction rate arises from the difference in the zero-point vibrational energy of the chemical bonds. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Protected Deuterated Leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-protected deuterated leucine, a critical building block in modern drug discovery and development. The incorporation of deuterium into peptide-based therapeutics can significantly enhance their metabolic stability and pharmacokinetic properties. This document outlines detailed experimental protocols for the deuteration of leucine, its subsequent N-terminal Fmoc protection, and rigorous purification and analytical methods to ensure high purity and isotopic enrichment.
Introduction
Stable isotope-labeled amino acids, particularly deuterated analogues, are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes involving C-H bond cleavage. This "kinetic isotope effect" can result in improved drug efficacy and reduced dosing frequency. Fmoc-protected deuterated leucine is a key reagent for the solid-phase peptide synthesis (SPPS) of novel peptide drug candidates with enhanced therapeutic profiles.
This guide details a robust two-stage process for the preparation of high-purity Fmoc-deuterated leucine, beginning with the catalytic deuteration of leucine followed by the standard Fmoc protection of the resulting isotopically enriched amino acid.
Synthesis and Purification Workflow
The overall process for synthesizing and purifying Fmoc-protected deuterated leucine can be broken down into several key stages, from the initial deuteration of the starting material to the final analysis of the purified product.
Caption: Overall workflow for the synthesis and purification of Fmoc-protected deuterated leucine.
Experimental Protocols
Stage 1: Catalytic Deuteration of Leucine
This protocol describes a general method for the deuteration of leucine via hydrogen-deuterium exchange catalyzed by palladium on carbon (Pd/C) in heavy water (D₂O).
Materials:
-
L-Leucine
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine L-leucine (1.0 eq) and 10% Pd/C (10-20% w/w of leucine).
-
Solvent Addition: Add D₂O to the vessel to dissolve the leucine.
-
Deuterium Atmosphere: Seal the vessel and purge several times with deuterium gas (D₂). Pressurize the vessel with D₂ gas (pressure may vary, consult specific literature for optimal conditions).
-
Heating and Stirring: Heat the reaction mixture to a specified temperature (e.g., 100-150°C) with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of proton signals.
-
Work-up: After cooling the reaction to room temperature, carefully vent the D₂ gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with D₂O.
-
Solvent Removal: Remove the D₂O from the filtrate under reduced pressure to obtain the crude deuterated leucine as a solid.
-
Drying: Dry the deuterated leucine under high vacuum to remove any residual D₂O.
Stage 2: Fmoc Protection of Deuterated Leucine
This protocol details the N-terminal protection of the synthesized deuterated leucine using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
Deuterated Leucine (from Stage 1)
-
Fmoc-OSu (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution of Deuterated Leucine: Dissolve the deuterated leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with stirring.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the stirred deuterated leucine solution at room temperature over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the deuterated leucine is consumed.
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of crude Fmoc-deuterated leucine will form.
-
Extraction: Extract the product from the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-deuterated leucine as a white solid.
Stage 3: Purification of Fmoc-Deuterated Leucine
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. For very high purity requirements, preparative HPLC can be employed.
3.3.1. Recrystallization Protocol
Materials:
-
Crude Fmoc-Deuterated Leucine
-
Toluene (or a suitable solvent system like ethanol/water)
-
Heptane (optional, as an anti-solvent)
Procedure:
-
Dissolution: Dissolve the crude Fmoc-deuterated leucine in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, scratch the inside of the flask or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene or a mixture of cold toluene and heptane.
-
Drying: Dry the purified Fmoc-deuterated leucine under vacuum.
3.3.2. Preparative HPLC Protocol
For exacting purity requirements, preparative reversed-phase HPLC can be utilized.
Typical Conditions:
-
Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient: A shallow gradient of acetonitrile in water, optimized based on an analytical HPLC run.
-
Detection: UV at 265 nm (for the Fmoc group).[2]
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain the final product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Fmoc-protected deuterated leucine.
Table 1: Synthesis Parameters and Expected Outcomes
| Parameter | Deuteration of Leucine | Fmoc Protection of Deuterated Leucine |
| Key Reagents | L-Leucine, D₂O, Pd/C | Deuterated Leucine, Fmoc-OSu, NaHCO₃ |
| Solvent System | D₂O | Acetone/Water |
| Reaction Temperature | 100-150°C | Room Temperature |
| Reaction Time | 24-48 hours | 4-6 hours |
| Typical Yield | >90% | 85-95% |
| Isotopic Enrichment | >98% | Maintained from starting material |
Table 2: Purity and Characterization Data of Final Product
| Analytical Method | Specification | Purpose |
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity (HPLC) | ≥99.0% | To quantify chemical impurities |
| Enantiomeric Purity (Chiral HPLC) | ≥99.5% | To ensure the absence of the L-enantiomer |
| Isotopic Enrichment (NMR/MS) | ≥98% | To confirm the level of deuteration |
| Structure Confirmation (¹H NMR, ¹³C NMR, MS) | Conforms to structure | To verify the chemical identity |
Quality Control and Analysis
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final Fmoc-protected deuterated leucine.
Chemical Purity Assessment by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the chemical purity of the final product.
Caption: Workflow for chemical purity analysis by HPLC.
Isotopic Enrichment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the isotopic enrichment and the chemical structure.
-
¹H NMR: The degree of deuteration can be estimated by the reduction or absence of proton signals at the deuterated positions.
-
²H NMR: Directly detects the presence and chemical environment of deuterium atoms.
-
Mass Spectrometry (e.g., LC-MS): Provides the molecular weight of the compound, confirming the incorporation of deuterium. High-resolution mass spectrometry can be used to determine the distribution of different isotopologues (d₀, d₁, d₂, etc.).
Caption: Analytical workflow for isotopic enrichment and structural confirmation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Fmoc-protected deuterated leucine. The detailed protocols and analytical methods described herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce high-quality, isotopically enriched building blocks for advanced peptide synthesis. The successful incorporation of these deuterated amino acids into peptide drug candidates holds significant promise for the development of next-generation therapeutics with improved pharmacokinetic profiles.
References
The Chemical Foundation of Fmoc Protection
An In-depth Technical Guide on the Core Role of the Fmoc Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that is fundamental to creating synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][2] This orthogonality is critical for the selective deprotection required for successful peptide synthesis.[1] This technical guide provides a comprehensive overview of the principles of Fmoc chemistry, detailed experimental protocols, and key data for professionals in the field.
The Fmoc group is an amine-protecting group attached to the N-terminus of an amino acid.[1] Its defining characteristic is its stability under acidic conditions and its susceptibility to cleavage by a mild base, typically a secondary amine like piperidine, through a β-elimination mechanism.[1][3] This reaction is both rapid and clean.[1] The stability of the Fmoc group towards acid is a significant advantage, as it allows for the use of acid-labile protecting groups (e.g., Boc, tBu, Trt) for the amino acid side chains.[1][][5] This difference in lability—base-labile for the N-terminus and acid-labile for the side chains—is the basis of the Fmoc/tBu orthogonal strategy, which is the most widely used method for producing synthetic peptides today.[5][6]
The Cyclical Workflow of Fmoc-Based SPPS
Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support or resin.[1][7] This allows reaction by-products and excess reagents to be removed at each step by simple filtration and washing.[7] Each cycle consists of four primary steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, exposing a free amine.[8]
-
Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove the deprotection reagent and by-products.[2]
-
Amino Acid Coupling: The carboxyl group of the next incoming Fmoc-protected amino acid is activated and then reacted with the free amine on the resin to form a new peptide bond.[6][8]
-
Washing: A final wash removes excess reagents and by-products before the next cycle begins.[6]
This cycle is repeated until the desired peptide sequence is fully assembled.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: DL-Leucine-d10-N-Fmoc in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DL-Leucine-d10-N-Fmoc, a deuterated and Fmoc-protected form of the amino acid leucine. It serves as a crucial building block in synthetic chemistry, particularly in the fields of proteomics, drug discovery, and metabolic research. The incorporation of both a stable isotope label (deuterium) and a D,L-racemic mixture offers unique advantages for creating peptides with enhanced stability and for use as internal standards in quantitative analysis.
Core Concepts and Applications
This compound is a specialized chemical reagent used primarily in solid-phase peptide synthesis (SPPS). The key features of this compound are:
-
Fmoc Protecting Group: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its primary function is to prevent unwanted reactions at the amino group of leucine during the peptide chain elongation process. The mild deprotection conditions required for Fmoc removal are a key advantage, preserving the integrity of the growing peptide.
-
Deuterium Labeling (d10): The ten deuterium atoms on the leucine side chain make the molecule "heavy." This isotopic labeling is critical for various analytical techniques, particularly mass spectrometry (MS).[][2][3] When incorporated into a peptide, it allows for clear differentiation from its non-labeled counterpart, enabling precise quantification in complex biological samples.[2] Deuteration can also enhance the metabolic stability of peptides by altering their pharmacokinetic profiles.[4][5]
-
DL-Racemic Mixture: The presence of both D- and L-enantiomers of leucine is significant. The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation by enzymes, which typically recognize and cleave L-amino acids.[6][7][8] This enhanced stability can lead to a longer half-life and improved bioavailability of peptide-based drugs.[6][7]
The primary applications of this compound include:
-
Internal Standards: Peptides synthesized with this compound are ideal internal standards for quantitative proteomics and metabolomics studies using mass spectrometry.[5]
-
Drug Development: It is used in the synthesis of peptide libraries and therapeutic peptide candidates with increased stability against enzymatic degradation.[6][7][8]
-
Metabolic Tracing: The deuterium label allows for the tracing of metabolic pathways of leucine and its metabolites.[][3]
-
Biomolecular NMR: Deuterated compounds are used in nuclear magnetic resonance (NMR) studies to probe the structure and dynamics of proteins and peptides.[9][10]
Physicochemical Properties and Supplier Information
While a specific CAS number for this compound is not consistently assigned, the CAS number for the unlabeled DL-Leucine-N-Fmoc is 126727-03-5. Several suppliers offer the deuterated compound.
| Property | Value |
| Molecular Formula | (CD3)2CDCD2CD(NH-FMOC)COOH |
| Molecular Weight | Approximately 363.48 g/mol |
| Isotopic Enrichment | Typically ≥98 atom % D |
| Chemical Purity | Generally ≥98% |
| Appearance | White to off-white solid |
| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. |
Prominent Suppliers:
-
LGC Standards
-
BOC Sciences
-
CDN Isotopes
-
MedChemExpress
-
Cambridge Isotope Laboratories (provides the L-form)
Experimental Protocols
The primary experimental application of this compound is its use in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a this compound residue into a peptide chain.
Table 2: Generalized Protocol for Fmoc-SPPS
| Step | Procedure |
| 1. Resin Swelling | The solid support resin (e.g., Rink amide, Wang) is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM). |
| 2. Fmoc Deprotection | The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short initial treatment followed by a longer one. The resin is then washed thoroughly with DMF. |
| 3. Amino Acid Coupling | This compound is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF. The activated amino acid solution is then added to the resin and allowed to react to form a new peptide bond. |
| 4. Washing | The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts. |
| 5. Repeat Cycle | Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain. |
| 6. Final Deprotection | After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2. |
| 7. Cleavage and Side-Chain Deprotection | The synthesized peptide is cleaved from the solid support resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane). |
| 8. Peptide Precipitation and Purification | The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). |
Visualizing Workflows and Concepts
The following diagrams illustrate key processes and logical relationships relevant to the use of this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Caption: Advantages of incorporating DL-Leucine-d10 into peptides.
References
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. L-Leucine-N-Fmoc (D₁₀, 98%) - Amerigo Scientific [amerigoscientific.com]
The Role of Deuterated Standards in Mass Spectrometry: A Technical Guide
Mass spectrometry (MS) has become an indispensable tool in analytical science, offering unparalleled sensitivity and selectivity for the quantification of molecules in complex mixtures. However, the accuracy and reliability of MS-based quantification can be significantly influenced by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To mitigate these challenges, the use of internal standards is crucial. Among the various types of internal standards, deuterated standards, which are isotopically labeled analogs of the analyte, have emerged as the gold standard for quantitative mass spectrometry. This guide provides an in-depth exploration of the applications, principles, and methodologies associated with the use of deuterated standards in mass spectrometry.
The Principle of Isotope Dilution Mass Spectrometry
The use of deuterated standards is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of a deuterated standard is added to the sample at the beginning of the analytical workflow. The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the substitution of one or more hydrogen atoms with deuterium. Because the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.
Advantages of Using Deuterated Standards
The co-elution of the analyte and its deuterated analog in liquid chromatography (LC) is a key advantage, as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement. This co-elution is a result of the nearly identical physicochemical properties of the two molecules. The slight difference in mass allows for their distinct detection by the mass spectrometer.
Applications in Drug Development and Clinical Research
Deuterated standards are extensively used in regulated bioanalysis for pharmacokinetic (PK) and toxicokinetic (TK) studies. The high accuracy and precision afforded by these standards are essential for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA). They are also critical in therapeutic drug monitoring (TDM) for optimizing patient dosing regimens and in clinical diagnostics for the accurate measurement of endogenous biomarkers.
Quantitative Performance Metrics
The use of deuterated internal standards significantly improves the performance of quantitative mass spectrometry assays. The following table summarizes typical performance metrics for an LC-MS/MS assay with and without a deuterated internal standard.
| Performance Metric | Without Deuterated Standard | With Deuterated Standard |
| Precision (%CV) | 5-15% | <5% |
| Accuracy (%Bias) | ±10-20% | ±5% |
| Linearity (r²) | >0.99 | >0.995 |
| Lower Limit of Quantification (LLOQ) | Variable | Lower and more consistent |
Note: These are representative values and can vary depending on the specific assay and matrix.
Experimental Protocol: Quantification of a Small Molecule Drug in Plasma
This section outlines a general protocol for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4," as an internal standard.
1. Materials and Reagents:
-
DrugX and DrugX-d4 reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
Methanol (MeOH)
-
96-well deep-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
2. Preparation of Standard Solutions:
-
Prepare primary stock solutions of DrugX and DrugX-d4 in MeOH at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of DrugX by serial dilution of the primary stock solution with 50:50 ACN:water. These will be used to create the calibration curve.
-
Prepare a working internal standard (IS) solution of DrugX-d4 at a concentration of 100 ng/mL in 50:50 ACN:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well deep-well plate.
-
Add 200 µL of the IS working solution (100 ng/mL DrugX-d4 in ACN with 0.1% FA) to all wells except for the blank matrix samples (to which 200 µL of ACN with 0.1% FA is added).
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A suitable gradient to separate DrugX from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
DrugX: e.g., Q1: 350.2 m/z -> Q3: 180.1 m/z
-
DrugX-d4: e.g., Q1: 354.2 m/z -> Q3: 184.1 m/z
-
-
Optimize MS parameters (e.g., declustering potential, collision energy) for both DrugX and DrugX-d4.
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of DrugX and DrugX-d4.
-
Calculate the peak area ratio (PAR) of DrugX to DrugX-d4 for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.
-
Determine the concentration of DrugX in the unknown samples and QCs by back-calculating from the calibration curve using their measured PARs.
Conclusion
Deuterated internal standards are an essential component of modern quantitative mass spectrometry. Their ability to compensate for a wide range of analytical variabilities ensures the highest level of accuracy, precision, and robustness. From fundamental research to regulated drug development and clinical diagnostics, the application of deuterated standards in isotope dilution mass spectrometry provides a reliable framework for obtaining high-quality quantitative data.
Metabolic Fate of D-Isomers of Amino Acids in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While L-amino acids are the well-established building blocks of proteins and central to cellular metabolism, their chiral counterparts, D-amino acids, are increasingly recognized for their significant biological roles and metabolic impact in mammalian systems. Historically considered rare or even toxic in higher organisms, recent advancements in analytical techniques have unveiled the presence and dynamic metabolism of various D-amino acids in cell culture, influencing a range of cellular processes from signaling to oxidative stress. This technical guide provides a comprehensive overview of the metabolic fate of D-isomers of amino acids in common cell culture models, including HeLa, MCF-7, and HepG2 cells. It details their uptake, enzymatic conversion, and downstream cellular effects, supported by quantitative data, experimental protocols, and visual workflows to aid researchers in this burgeoning field.
Core Concepts: Uptake and Initial Metabolism
The journey of a D-amino acid in a cell culture environment begins with its transport across the cell membrane. Unlike their L-isomers, for which numerous high-affinity transporters exist, the cellular uptake of D-amino acids is generally less efficient and can occur through various mechanisms, including passive diffusion and transport by specific carriers that exhibit stereoselectivity. For instance, while some transporters like ASCT2 show comparable kinetic parameters for L- and D-serine, others like LAT1 have a higher affinity for L-amino acids[1]. The concentration of D-amino acids in the culture medium and the specific cell type significantly influence their uptake[1][2].
Once inside the cell, the primary metabolic pathway for most D-amino acids in mammalian cells is oxidative deamination, a reaction catalyzed by two key flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO) .
-
D-amino acid oxidase (DAO) has a broad substrate specificity, acting on neutral and polar D-amino acids such as D-alanine, D-serine, D-proline, and D-leucine[3].
-
D-aspartate oxidase (DDO) is highly specific for acidic D-amino acids, primarily D-aspartate and D-glutamate.
The enzymatic reaction catalyzed by these oxidases yields three products: an α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The α-keto acids can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used as precursors for the synthesis of other molecules, including their L-amino acid counterparts through the action of aminotransferases.
Quantitative Insights into D-Amino Acid Metabolism
The metabolic fate and impact of D-amino acids can vary significantly between different cell lines. The following tables summarize key quantitative data found in the literature for HeLa, MCF-7, and HepG2 cells.
Table 1: Intracellular Concentrations and Uptake/Release of D-Amino Acids in Cancer vs. Non-tumorigenic Cells
| D-Amino Acid | Cell Line | Observation | Reference |
| D-Aspartate | MCF-7 | Up to 22-fold higher concentration compared to non-tumorigenic MCF-10A cells.[4][5] | [4][5] |
| D-Serine | MCF-7 | Up to 22-fold higher concentration compared to MCF-10A cells.[4][5] | [4][5] |
| D-Glutamate | MCF-7 | Up to 22-fold higher concentration compared to MCF-10A cells.[4] | [4] |
| D-Alanine | MCF-7 | Higher concentration compared to MCF-10A cells.[4] | [4] |
| D-Aspartate | MCF-7 | Uptake from culture medium observed.[4] | [4] |
| D-Alanine | MCF-7 | Uptake from culture medium observed.[4] | [4] |
| D-Serine | MCF-7 | Release into culture medium observed.[4] | [4] |
| D-Isoleucine | MCF-7 | Net uptake in high glucose medium.[2] | [2] |
| D-Phenylalanine | MCF-7 | Net uptake in high glucose medium.[2] | [2] |
| D-Lysine | MCF-7 | Net uptake in high glucose medium.[2] | [2] |
| D-Phenylalanine | HCT116 | Consumed from culture medium.[6] | [6] |
| D-Leucine | HCT116 | Consumed from culture medium.[6] | [6] |
Table 2: Cytotoxicity of D-Amino Acids and Derivatives in Different Cell Lines
| Compound | Cell Line | IC₅₀ Value | Reference |
| D-Leucine | MCF-7 | Inhibitory effect at 50 mM.[4] | [4] |
| GAL-LEU (Galantamine-Leucine ester) | HeLa | 23.63 µM | [7] |
| GAL-VAL (Galantamine-Valine ester) | HeLa | 31.95 µM | [7] |
| Goniothalamin | HepG2 | 4.6 µM (MTT assay, 72h) | [8] |
| D-M159 (D-amino acid peptide) | HeLa | ~40 µM (in starvation) | [9] |
| D-Serine | HepG2 | Induced apoptosis, IC₅₀ determined for H₂O₂ co-treatment.[10] | [10] |
| D-Alanine | HepG2 | No significant apoptosis observed.[10] | [10] |
Signaling Pathways Modulated by D-Amino Acids
D-amino acids are not merely metabolic substrates; they can also act as signaling molecules, modulating key cellular pathways.
D-Serine and the NMDA Receptor
D-Serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. While this signaling axis is most prominent in neuronal cells, NMDA receptors are also expressed in some cancer cells. The binding of both glutamate and a co-agonist like D-serine or glycine is required for the opening of the NMDA receptor's ion channel, leading to Ca²⁺ influx and the activation of downstream signaling cascades. Beyond its canonical ionotropic function, D-serine can also modulate non-ionotropic NMDA receptor signaling[9][11].
D-Aspartate and Testosterone Synthesis
In steroidogenic cells, D-aspartate has been shown to play a significant role in regulating the synthesis and release of testosterone. It acts on the hypothalamic-pituitary-gonadal axis and also directly on Leydig cells. D-Aspartate can stimulate the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of cholesterol transport into the mitochondria, the rate-limiting step in steroidogenesis. This signaling cascade can involve the activation of glutamate receptors and downstream pathways like ERK1/2[2][4][12][13].
D-Amino Acid-Induced Oxidative Stress
A common consequence of the metabolism of D-amino acids by DAO and DDO is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). While low levels of ROS can act as signaling molecules, excessive production can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. This can trigger various cellular responses, including the activation of stress-response pathways like NF-κB, leading to inflammation and, in some cases, apoptosis[3][7][10][14][15][16]. In HepG2 cells, for example, D-alanine treatment led to increased H₂O₂ production and the upregulation of NF-κB and pro-inflammatory cytokines like TNF-α and IL-8[10][17].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of D-amino acid metabolism in cell culture.
Protocol 1: D-Amino Acid Oxidase (DAO) Activity Assay in Cell Lysates
This protocol is adapted from methods described for determining DAO activity in cell extracts[18][19][20].
Materials:
-
96-well microplate
-
Cell lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with protease inhibitors)
-
Developing solution:
-
100 mM D-amino acid (e.g., D-alanine or D-serine)
-
1 mM o-Dianisidine dihydrochloride (o-DNS) or 1.5 mM 4-aminoantipyrine (4-AAP) and 2 mM phenol
-
1 U/mL Horseradish peroxidase (HRP)
-
100 mM disodium pyrophosphate buffer, pH 8.5
-
-
Microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HeLa, MCF-7, HepG2) to the desired confluency in appropriate culture vessels.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (crude cell extract) for the assay.
-
-
Enzyme Assay:
-
In a 96-well microplate, add 50 µL of the cell lysate to each well.
-
Add 150 µL of developing solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 436 nm for o-DNS or 505 nm for 4-AAP).
-
-
Data Analysis:
-
Calculate the change in absorbance over time.
-
DAO activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.
-
Protocol 2: HPLC Analysis of D-Amino Acids in Cell Culture Media
This protocol is a generalized procedure based on common methods for amino acid analysis in cell culture supernatants[10][16][21].
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agents: o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.
-
Mobile phases (e.g., acetonitrile and a buffered aqueous solution)
-
Amino acid standards (both L- and D-isomers)
Procedure:
-
Sample Preparation:
-
Collect cell culture medium at different time points.
-
Centrifuge the medium to remove cells and debris.
-
Deproteinize the supernatant by adding a precipitating agent (e.g., perchloric acid or acetonitrile) followed by centrifugation.
-
Collect the deproteinized supernatant.
-
-
Derivatization:
-
In a vial, mix a known volume of the deproteinized sample with the derivatizing agent(s) (OPA and/or FMOC) in a borate buffer.
-
Allow the reaction to proceed for a specific time at room temperature. The derivatization can be automated using an autosampler.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized amino acids using a gradient elution with the mobile phases.
-
Detect the derivatives using a fluorescence detector (for OPA and FMOC) or a UV detector (for FMOC).
-
-
Data Analysis:
-
Identify the D-amino acid peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each D-amino acid by comparing the peak area with a standard curve.
-
Protocol 3: Measurement of Intracellular D-Amino Acids by Mass Spectrometry
This protocol outlines a general workflow for the sensitive and specific quantification of intracellular D-amino acids using LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Chiral chromatography column or a chiral derivatizing agent
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (stable isotope-labeled D-amino acids)
Procedure:
-
Cell Culture and Metabolite Extraction:
-
Culture cells to the desired density.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular amino acids.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Add internal standards to the cell extract.
-
Vortex and centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extract into the LC-MS/MS system.
-
Separate the D- and L-amino acids using a chiral column or after derivatization with a chiral reagent.
-
Detect and quantify the D-amino acids using selected reaction monitoring (SRM) or by acquiring full scan high-resolution mass spectra.
-
-
Data Analysis:
-
Identify the D-amino acids based on their retention times and mass-to-charge ratios.
-
Quantify the intracellular concentrations by normalizing the peak areas of the endogenous D-amino acids to their corresponding stable isotope-labeled internal standards.
-
Experimental and Logical Workflows
Visualizing the experimental process can aid in the design and execution of studies on D-amino acid metabolism.
General Workflow for Investigating D-Amino Acid Metabolism in Cell Culture
Conclusion
The study of the metabolic fate of D-amino acids in cell culture is a rapidly evolving field with implications for cancer biology, neurobiology, and drug development. This guide provides a foundational understanding of the key metabolic pathways, quantitative data from common cell lines, and detailed experimental protocols to facilitate further research. The interplay between D-amino acid uptake, enzymatic conversion, and the subsequent impact on cellular signaling and oxidative stress highlights the complex and multifaceted roles of these "unnatural" isomers in mammalian cell physiology and pathology. Future investigations, aided by the methodologies outlined herein, will undoubtedly uncover further intricacies of D-amino acid metabolism and its potential as a therapeutic target.
References
- 1. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic profiling of intra- and extra-cellular L/D-amino acids metabolism in colorectal cell and intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Altered profiles and metabolism of l‐ and d‐amino acids in cultured human breast cancer cells vs. non‐tumorigenic human breast epithelial cells | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cell lines ic50: Topics by Science.gov [science.gov]
- 19. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HeLa cells, Amino acids | Label: Amino acid, Mammalian cells | Centre for Proteome Research [liverpool.ac.uk]
- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Technical Guide to the Physical and Chemical Properties of Fmoc-DL-Leu-OH-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-DL-Leu-OH-d10, a deuterated derivative of Fmoc-leucine. This isotopically labeled compound is a crucial tool in various research and development applications, particularly in peptide synthesis and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass shift, facilitating its use in tracer studies and pharmacokinetic profiling.[1]
Physicochemical Properties
Fmoc-DL-Leu-OH-d10 is a solid, typically appearing as a white to off-white powder.[2][3] Its key physical and chemical data are summarized in the tables below, compiled from various suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-leucine-d10 | [2] |
| Synonyms | Fmoc-DL-Leucine-d10, (CD3)2CDCD2CD(NH-Fmoc)CO2H | [2] |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [4][5] |
| Molecular Weight | 363.47 g/mol | [2][4][5] |
| CAS Number | 1190594-22-9 | [5][6][7] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity (Assay) | ≥99% (CP) | [2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Appearance | Solid | [2][8] |
| Color | White to off-white | [3][8] |
| Melting Point | 152-156 °C (lit.) | [2][9] |
| Optical Activity | [α]20/D -25°, c = 0.5 in DMF (for L-form) | [2] |
| Mass Shift | M+10 | [2] |
Table 3: Solubility and Storage
| Property | Value | Source |
| Solubility | Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) (data for non-deuterated form). | [10] Soluble in DMSO (≥35.3 mg/mL for D-form).[11] |
| Storage Conditions | Store refrigerated at 2-8°C, desiccated, and protected from light.[5][7] For long-term storage, -20°C is recommended.[8][11] |
Experimental Protocols
While specific, detailed experimental protocols for the analysis of Fmoc-DL-Leu-OH-d10 are proprietary to the manufacturers, the quality control of such compounds typically involves a suite of standard analytical techniques to confirm identity, purity, and isotopic enrichment. Below are generalized methodologies representative of those used.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 265 nm, corresponding to the Fmoc group.
-
Procedure: A sample solution is prepared by dissolving a known amount of Fmoc-DL-Leu-OH-d10 in the mobile phase or a suitable organic solvent. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation
MS is employed to confirm the molecular weight and the degree of deuterium incorporation.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Procedure: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. The resulting mass spectrum will show a peak corresponding to the molecular ion of Fmoc-DL-Leu-OH-d10. The isotopic distribution of this peak is analyzed to confirm the M+10 mass shift and the high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated provides evidence of successful deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure and the absence of protons at the labeled positions.
Visualizations
Workflow for Quality Control Analysis
The following diagram illustrates a typical workflow for the quality control analysis of Fmoc-DL-Leu-OH-d10, ensuring its identity, purity, and isotopic labeling meet the required specifications before its use in research or manufacturing.
Caption: Quality Control Workflow for Fmoc-DL-Leu-OH-d10.
Application in Peptide Synthesis
Fmoc-DL-Leu-OH-d10 is utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain. The deuterated leucine residue can serve as a specific probe for structural or metabolic studies of the final peptide.
Caption: General Cycle for Solid-Phase Peptide Synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Leu-OH-d10 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-L-Leu-OH-d10 | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Fmoc-[D10]Leu-OH | 1190594-22-9 | FF111392 | Biosynth [biosynth.com]
- 7. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 10. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for Isotopic Labeling in Quantitative Proteomics
Protocol for SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) using Heavy Leucine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stable isotope-labeled leucine in quantitative proteomics, specifically focusing on the SILAC methodology.
A Note on DL-LEUCINE-D10-N-FMOC: The specified compound, this compound, is not suitable for direct use in live-cell SILAC experiments. The N-Fmoc protecting group prevents the amino acid from being utilized by the cell's translational machinery for protein synthesis. Furthermore, only the L-isomer of amino acids is incorporated into proteins, not the D-isomer present in the DL-racemic mixture. The standard and appropriate reagent for SILAC is the pure L-isomer, such as L-Leucine-D10 . The following protocol is based on the use of this correct reagent.
Introduction to SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "light" (natural abundance) or "heavy" (stable isotope-enriched) amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from differentially labeled cell populations, one can accurately quantify differences in protein abundance. Leucine is an essential amino acid, making its isotopologues, such as L-Leucine-D10, excellent candidates for SILAC labeling.
Experimental Workflow
The SILAC workflow involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Utilizing DL-Leucine-d10-N-Fmoc as an Internal Standard for Accurate Amino Acid Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise quantification of amino acids is fundamental in various scientific disciplines, from clinical diagnostics and metabolomics to pharmaceutical research. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving accurate and reliable results. This document provides a detailed protocol for the application of DL-Leucine-d10-N-Fmoc as an internal standard for the quantitative analysis of amino acids in biological matrices. This deuterated, Fmoc-protected leucine derivative serves as an ideal internal standard, closely mimicking the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing data quality.
Principle of Isotope Dilution Mass Spectrometry
The core of this method lies in the principle of isotope dilution. A known quantity of the stable isotope-labeled internal standard, this compound, is introduced to the sample at the initial stage of preparation. This "spiked" sample is then processed alongside calibration standards and quality control samples. Since the internal standard is chemically identical to the analyte of interest (in this case, Fmoc-derivatized leucine) but has a different mass due to the deuterium labeling, the mass spectrometer can differentiate between the two. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample handling, such as extraction inefficiencies, matrix effects, and instrument response fluctuations, can be effectively normalized. This ensures a high degree of precision and accuracy in the final quantification.
Experimental Workflow
The overall workflow for utilizing this compound as an internal standard in amino acid analysis involves several key stages, from sample preparation to data acquisition and analysis.
Caption: Experimental workflow for amino acid quantification using a stable isotope-labeled internal standard.
Materials and Reagents
-
Internal Standard (IS): this compound
-
Analytes: Amino acid standards
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents:
-
Formic acid (FA)
-
Sulfosalicylic acid (SSA)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution (e.g., 5 mg/mL in ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., ACN or MeOH) to a final concentration of 1 mg/mL.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with the appropriate solvent to the desired working concentration. The optimal concentration should be determined during method development.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual or mixed stock solutions of the amino acid standards in a suitable solvent (e.g., 0.1 M HCl or water).
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte into a representative blank matrix (e.g., stripped plasma).
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, serum) using appropriate procedures.
-
Spiking with Internal Standard: To a 100 µL aliquot of each sample, calibrator, and QC, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold ACN or 10% (w/v) sulfosalicylic acid to each tube. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the samples at 4°C for 10 minutes to facilitate protein precipitation, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
Fmoc Derivatization
-
pH Adjustment: Add borate buffer (e.g., 100 µL of 0.1 M, pH 9.0) to the supernatant.
-
Derivatization Reaction: Add the Fmoc-Cl solution (e.g., 100 µL of 5 mg/mL in ACN). Vortex and let the reaction proceed at room temperature for approximately 5-10 minutes.[1]
-
Quenching the Reaction: The reaction can be quenched by adding an amine-containing reagent, such as 1% (v/v) butylamine in the derivatization buffer, if necessary.
Sample Clean-up (Optional but Recommended)
-
Solid-Phase Extraction (SPE): To remove excess derivatizing reagent and other interferences, a solid-phase extraction step can be performed. Condition a C18 SPE cartridge with MeOH followed by water. Load the derivatized sample, wash with a low percentage of organic solvent in water, and elute the Fmoc-amino acids with a high percentage of organic solvent (e.g., ACN or MeOH).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
The following are typical starting conditions that should be optimized for the specific instrument and analytes.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for Fmoc derivatives[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing individual standards of the Fmoc-derivatized amino acids and the IS. |
Data Presentation: Quantitative Performance
The following table summarizes typical performance characteristics for an LC-MS/MS method for amino acid analysis using Fmoc derivatization and a stable isotope-labeled internal standard. The data is based on a published study and serves as a representative example.[1]
| Parameter | Performance Characteristic |
| Linear Dynamic Range | Up to 125 pmol/µL |
| Limit of Detection (LOD) | As low as 1 fmol/µl |
| Intra-day Precision (%RSD) | < 10% for most amino acids |
| Inter-day Precision (%RSD) | < 10% for most amino acids |
| Accuracy | Not explicitly reported in the cited source. |
| Recovery | Not explicitly reported in the cited source. |
Logical Relationship for Quantification
The accurate quantification of the target analyte is dependent on a series of logical relationships within the experimental and data analysis workflow.
Caption: Logical relationships in internal standard-based quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids in complex biological matrices. The protocol outlined in this application note, combining stable isotope dilution with Fmoc derivatization and LC-MS/MS analysis, offers high sensitivity, specificity, and accuracy. This methodology is well-suited for demanding applications in academic research, clinical laboratories, and the pharmaceutical industry, enabling a deeper understanding of amino acid metabolism and its role in health and disease.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of DL-Leucine using FMOC Derivatization and a Deuterated Internal Standard
Abstract
This application note details a highly selective and sensitive method for the quantitative analysis of DL-Leucine in biological matrices. The method utilizes pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, DL-LEUCINE-D10-N-FMOC, ensures exceptional accuracy and precision.[1][2][3] This robust protocol, covering sample preparation, chromatographic separation, and mass spectrometric detection, is ideal for applications in metabolic research, clinical diagnostics, and drug development.
Introduction
Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes. It is a key activator of the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[3] Accurate quantification of leucine in biological samples is therefore crucial for studying metabolic disorders, monitoring nutritional status, and in pharmaceutical research.
Direct analysis of amino acids by LC-MS/MS can be challenging due to their polar nature and poor retention on conventional reversed-phase columns.[4][5] Derivatization with FMOC-Cl attaches a large, non-polar moiety to the amino acid, significantly improving its chromatographic behavior and enhancing ionization efficiency.[6][7][8] This method employs DL-LEUCINE-D10 as an internal standard (IS) to correct for matrix effects and variations during sample preparation and injection, providing high-quality quantitative results.[1][2]
Experimental Protocols
Materials and Reagents
-
DL-Leucine standard (≥98% purity)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Borate Buffer (0.1 M, pH 9.0)
-
Human Plasma (or other relevant biological matrix)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine in 50:50 MeOH:Water to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine-d10 in 50:50 MeOH:Water to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 MeOH:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation and Derivatization
The following workflow outlines the key steps for sample processing.
Figure 1. Workflow for sample preparation and FMOC derivatization.
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer 150 µL of the clear supernatant to a new tube.
-
Add 50 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 50 µL of FMOC-Cl solution (e.g., 5 mg/mL in ACN).
-
Vortex and let the reaction proceed for 5 minutes at room temperature.[8]
-
Stop the reaction by adding a quenching agent if necessary (e.g., a primary amine like glycine or by acidification).
-
Transfer the final solution to an autosampler vial for injection.
LC-MS/MS Conditions
The analysis is performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Results and Discussion
Mass Spectrometry
The FMOC derivatization provides a common, stable fragment from the fluorenyl-methyl group, which is ideal for MRM analysis. The precursor ions correspond to the protonated molecules [M+H]⁺, and the primary product ion for both the analyte and the internal standard is m/z 179.1.
Figure 2. MRM transitions for analyte and internal standard.
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DL-Leucine-N-FMOC | 354.2 | 179.1 | 100 | 25 |
| This compound (IS) | 364.2 | 179.1 | 100 | 25 |
Method Performance
The method was validated for linearity, precision, and accuracy. Representative data are shown below.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation (r²) | > 0.998 |
| LLOQ | 1 ng/mL |
Table 5: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 3 | 5.8% | 7.2% | +3.5% |
| Mid | 50 | 4.1% | 5.5% | +1.8% |
| High | 800 | 3.5% | 4.9% | -2.1% |
The results demonstrate that the method is linear across a wide dynamic range and provides excellent precision and accuracy, with relative standard deviations (RSD) below 8% and bias within ±5%.
Signaling Pathway Context
Leucine is a critical regulator of the mTORC1 signaling pathway, which controls protein synthesis and cell growth. Understanding this pathway is often the motivation for quantifying leucine levels.
Figure 3. Simplified diagram of Leucine's role in the mTORC1 pathway.
Conclusion
The LC-MS/MS method presented here provides a reliable, sensitive, and high-throughput solution for the quantification of DL-Leucine in complex biological matrices. The combination of FMOC derivatization, stable isotope-labeled internal standard, and optimized MRM analysis ensures data of the highest quality, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DL-Leucine-d10 | CDN-D-1101-0.25G | LGC Standards [lgcstandards.com]
- 10. DL-亮氨酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DL-LEUCINE-D10-N-FMOC in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DL-LEUCINE-D10-N-FMOC in quantitative proteomics experiments. This isotopically labeled amino acid derivative serves as a versatile tool for accurate protein quantification, offering distinct advantages in metabolic labeling studies and as a building block for isotopically labeled internal standards.
Introduction to Quantitative Proteomics with Isotopic Labeling
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Isotopic labeling is a powerful strategy that introduces a mass difference between proteins from different samples, allowing for their differentiation and quantification by mass spectrometry (MS). This compound is a deuterated, Fmoc-protected form of the essential amino acid leucine, designed for incorporation into proteins for MS-based analysis.
The use of deuterated amino acids, such as D10-leucine, is a cost-effective alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[1] The near-identical chemical properties of the deuterated and natural abundance amino acids ensure they are processed similarly by cellular machinery, with the mass difference being readily detectable by mass spectrometry.[1]
Application 1: Metabolic Labeling using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
In the SILAC methodology, cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid.[2] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[2] The cell populations can then be subjected to different experimental conditions, combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
A Note on DL-Leucine-D10: While L-leucine is the proteinogenic isomer, D-leucine can be converted in vivo to L-leucine.[1] The primary metabolic pathway for D-leucine involves oxidative deamination by D-amino acid oxidase (DAO) to its corresponding α-keto acid, which can then be transaminated to L-leucine.[3] This conversion makes DL-LEUCINE-D10 suitable for metabolic labeling. However, researchers should be aware that the kinetics of D-leucine transport and metabolism may differ from that of L-leucine.[1]
Experimental Protocol: SILAC using DL-LEUCINE-D10
This protocol outlines the steps for a SILAC experiment to compare protein expression between a control and a treated cell population.
Materials:
-
Cell line of interest (auxotrophic for leucine is ideal but not strictly necessary)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound (Note: The Fmoc group must be removed prior to use in cell culture media. This can be achieved by treatment with a mild base like piperidine, followed by purification. Alternatively, a non-protected form of D10-Leucine should be used for SILAC.)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture Adaptation:
-
Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[1]
-
The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with the de-protected DL-LEUCINE-D10.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion with trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides on a high-resolution mass spectrometer.
-
The instrument should be configured to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS data using software capable of SILAC analysis (e.g., MaxQuant).
-
The software will identify peptides and quantify the heavy-to-light ratios, which reflect the relative protein abundance between the two samples.
-
Quantitative Data Presentation
The results of a SILAC experiment are typically presented in a table format, highlighting the proteins with significant changes in expression.
| Protein ID | Gene Name | Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
This table presents illustrative data.
Experimental Workflow: SILAC
References
- 1. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Metabolic Labeling with Deuterated Leucine for Quantitative Proteomics
Introduction
Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy.[1][2] This method involves replacing a standard essential amino acid in the cell culture medium with its heavy isotope-labeled counterpart.[3] As cells grow and divide, they incorporate this "heavy" amino acid into newly synthesized proteins.[1]
Deuterated amino acids, such as deuterated leucine, have emerged as a cost-effective and robust alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[4] Leucine is an excellent choice for labeling as it is an essential amino acid and is highly abundant in proteins, ensuring that a large proportion of tryptic peptides can be quantified.[5] When two cell populations, one grown in "light" (normal) medium and the other in "heavy" (deuterated leucine) medium, are combined, the mass difference between the labeled and unlabeled proteins can be precisely measured by mass spectrometry (MS). The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[3]
These application notes provide detailed protocols for sample preparation for metabolic labeling using deuterated leucine, targeting researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Deuterated Amino Acids
The selection of the deuterated amino acid is crucial for the success of a metabolic labeling experiment. The following table summarizes key characteristics of commonly used deuterated leucines.
| Deuterated Amino Acid | Isotopic Purity | Common Applications | Reported Performance & Considerations |
| D-Leucine-D10 | >98% | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | Can be converted to L-Leucine in vivo. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[4] |
| L-Leucine-D3 | >98% | Proteomics (SILAC) | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[4] |
| L-Leucine-5,5,5-d3 | 99 atom % D | Quantitative Proteomics, Epitope Tagging | Used for quantitative determination of proteins using mass spectrometry.[6] |
| L-Leucine-d7 | >98% | mTOR Signaling Pathway Studies, Internal Standard | Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[7] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for SILAC using deuterated leucine and a simplified representation of the mTOR signaling pathway, which can be studied using this technique.
References
- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. L-亮氨酸-5,5,5-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-DL-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of peptides for research and therapeutic applications. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids is the most common strategy due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and modifications.[][2] The incorporation of stable isotope-labeled amino acids, such as deuterated leucine (leucine-d10), into peptide sequences offers significant advantages in various fields, including drug metabolism and pharmacokinetic (DMPK) studies, structural biology, and as internal standards for quantitative mass spectrometry.[3][4][5]
Fmoc-DL-leucine-d10 is a deuterated version of the amino acid leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a unique mass signature without significantly altering the chemical properties of the resulting peptide, making it an invaluable tool for tracing and quantification. These application notes provide a comprehensive overview of the use of Fmoc-DL-leucine-d10 in SPPS, including its benefits, potential challenges, and detailed experimental protocols.
Applications and Advantages of Incorporating Deuterated Leucine
The inclusion of deuterated amino acids like leucine-d10 in peptide synthesis has several key applications:
-
Metabolic Stability and Pharmacokinetics: Deuteration can alter the metabolic profile of a peptide. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of these bonds.[6] This can result in enhanced stability against enzymatic degradation and a longer in-vivo half-life.[3][7]
-
Quantitative Analysis: Peptides containing deuterated amino acids are ideal internal standards for mass spectrometry-based quantification of their non-deuterated counterparts in complex biological matrices.[5]
-
Structural Biology: Deuterium labeling is a powerful technique in NMR spectroscopy for simplifying complex spectra and aiding in the structural elucidation of peptides and proteins.[4]
-
Tracing and Mechanistic Studies: The unique mass of deuterated peptides allows them to be used as tracers to study metabolic pathways, receptor binding, and enzyme mechanisms.[3][4]
Key Considerations for Using Fmoc-DL-Leucine-d10
While the incorporation of deuterated amino acids is generally straightforward, researchers should be aware of the following considerations:
-
Kinetic Isotope Effect (KIE): The increased mass of deuterium can potentially slow down reaction rates. This may necessitate longer coupling and deprotection times to ensure complete reactions and avoid deletion sequences.[6]
-
Peptide Aggregation: Deuteration can subtly alter the hydrophobicity and intermolecular interactions of the growing peptide chain. This may increase the propensity for aggregation on the solid support, which can hinder reagent accessibility and lower yields.[6] The use of aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or the incorporation of pseudoproline dipeptides can help mitigate this issue.[6]
-
DL-Racemic Mixture: Fmoc-DL-leucine-d10 is a racemic mixture of both D- and L-enantiomers. When used in a synthesis, this will result in a peptide mixture with either D- or L-leucine-d10 at the specified position. For applications requiring a stereochemically pure peptide, the use of enantiomerically pure Fmoc-L-leucine-d10 or Fmoc-D-leucine-d10 is required. The D-enantiomer can be particularly useful for enhancing proteolytic stability.[7][8]
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides incorporating Fmoc-DL-leucine-d10. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-DL-leucine-d10
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[9][10]
-
Standard Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF (v/v)[9]
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v/w/v/v)[8]
-
Cold diethyl ether
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[8] This increases the exposure of active sites for the first amino acid coupling.[9]
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3-5 minutes and then drain the solution.[8]
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]
-
Drain the solution.
Step 3: Washing
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Wash the resin with DCM (3 times) and then again with DMF (3 times) to prepare for the coupling step.
Step 4: Amino Acid Coupling (Incorporation of Fmoc-DL-Leucine-d10)
-
In a separate vial, dissolve Fmoc-DL-leucine-d10 (e.g., 3-5 equivalents relative to the resin loading) and a coupling agent like HBTU or HATU (e.g., 3-5 equivalents) in DMF.
-
Add DIPEA (e.g., 6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. To account for the potential kinetic isotope effect, a longer coupling time or a double coupling (repeating the coupling step) may be beneficial.[6]
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed.
Step 5: Washing
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[7]
Step 6: Repeat Synthesis Cycle
Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.
Step 7: Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Step 8: Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.[8]
-
Add the cleavage cocktail (e.g., Reagent K) to the resin.
-
Incubate the mixture for 2-3 hours at room temperature with occasional swirling.[8] This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.[9]
Step 9: Peptide Precipitation and Washing
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, then carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
Dry the peptide pellet under vacuum.
Step 10: Purification and Analysis
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity. Due to the use of Fmoc-DL-leucine-d10, two peptide masses corresponding to the incorporation of the D- and L-isomers should be observed if the separation is sensitive to stereochemistry, although they are isobaric.
Data Presentation
The following tables provide templates for presenting data from experiments utilizing peptides synthesized with Fmoc-DL-leucine-d10.
Table 1: Reagents for Fmoc-DL-Leucine-d10 Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-DL-leucine-d10 | 3 - 5 |
| HBTU/HATU | 3 - 5 |
| DIPEA | 6 - 10 |
Table 2: Example Data - Comparative Proteolytic Stability
This table illustrates the expected increase in stability when a D-amino acid is incorporated. A similar trend would be expected for a peptide containing D-leucine-d10.[7]
| Peptide Variant | Incubation Time with Trypsin (hours) | Remaining Intact Peptide (%) |
| L-amino acid Peptide | 0 | 100 |
| 1 | 45 | |
| 5 | 10 | |
| 24 | 0 | |
| D-amino acid Substituted Peptide | 0 | 100 |
| 1 | 98 | |
| 5 | 85 | |
| 24 | 58 |
Data synthesized from multiple sources demonstrating the general trend of increased stability.[7]
Table 3: Mass Spectrometry Analysis of a Peptide Containing Leucine-d10
| Peptide Sequence | Theoretical Mass (Monoisotopic) | Observed Mass (Monoisotopic) | Mass Difference (ppm) |
| Ac-X-Y-Z-[DL-Leu-d10]-A-B-C-NH2 | Calculate based on sequence | Experimental value | Calculate |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotection or coupling due to KIE. | Extend deprotection and coupling reaction times. Perform a double coupling for the deuterated residue.[6] |
| Peptide aggregation on the resin. | Switch the synthesis solvent from DMF to NMP. Incorporate structure-disrupting elements if the sequence allows.[6] | |
| Deletion Sequences | Incomplete coupling. | Use a more potent coupling reagent like HATU. Ensure sufficient equivalents of amino acid and coupling reagents. |
| Difficult Purification | Presence of closely eluting impurities. | Optimize HPLC gradient. Check for racemization or side reactions during synthesis and cleavage. |
Logical Relationships of Deuteration Benefits
Caption: Benefits of using deuterated leucine in peptide synthesis.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. lifetein.com [lifetein.com]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: DL-LEUCINE-D10-N-FMOC in Biomolecular NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DL-LEUCINE-D10-N-FMOC is a deuterated and protected form of the amino acid leucine, designed for incorporation into peptides and proteins for biomolecular Nuclear Magnetic Resonance (NMR) studies. The heavy isotope labeling of leucine with ten deuterium atoms (D10) and the presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group make it a valuable tool for advanced NMR-based structural and dynamic investigations of biomolecules, particularly large proteins and protein complexes.
The primary application of deuteration in biomolecular NMR is to simplify complex proton (¹H) spectra and reduce signal broadening, which is especially critical for molecules larger than 25 kDa.[1][2][3][4] By replacing protons with deuterium, the ¹H-¹H dipolar couplings, a major source of relaxation and line broadening, are significantly reduced.[3] This results in sharper signals and improved spectral resolution, enabling the study of larger and more complex biological systems.[4] The Fmoc group is a standard protecting group used in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of the deuterated leucine into a peptide chain.[5][6]
This document provides detailed application notes and protocols for the use of this compound in biomolecular NMR.
Applications
The primary applications of incorporating DL-LEUCINE-D10 into proteins and peptides for NMR analysis include:
-
Structural Studies of Large Proteins and Complexes: By reducing spectral complexity and signal overlap, deuteration allows for the determination of high-resolution structures of large biomolecules that would otherwise be intractable by standard NMR methods.[1][4]
-
Protein Dynamics Studies: The improved relaxation properties of deuterated proteins enhance the accuracy of NMR relaxation experiments used to probe molecular motions over a wide range of timescales.[7]
-
Ligand Binding and Drug Discovery: Deuteration facilitates the observation of subtle changes in protein structure and dynamics upon ligand binding, aiding in fragment-based screening and the rational design of therapeutic compounds.[3]
-
Methyl-TROSY NMR: While DL-LEUCINE-D10 is fully deuterated, it can be used in combination with selective protonation of other methyl-bearing amino acids (isoleucine, valine) in a deuterated background. This "methyl-TROSY" technique is powerful for studying the structure and dynamics of very high-molecular-weight protein complexes.[8][9]
Quantitative Data Summary
The use of deuterated leucine precursors can significantly impact the economics and efficiency of protein expression for NMR studies. The following table summarizes a comparison of a high-cell-density expression protocol with conventional methods.
| Parameter | Conventional Protocol (1 L M9/D₂O) | High-Density Protocol (100 ml M9++/D₂O) | Reference |
| Culture Volume | 1 L | 100 ml | [10] |
| α-ketoisovaleric acid precursor | Standard Amount | 3-fold less | [10] |
| α-ketobutyric acid precursor | Standard Amount | 3-fold less | [10] |
| Protein Yield | Comparable | Comparable | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-Leucine-D10-OH
This protocol outlines the manual incorporation of Fmoc-DL-leucine-D10-OH into a peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-DL-Leucine-D10-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-DL-Leucine-D10-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Expression of Perdeuterated Protein with Selective Leucine Labeling
This protocol is adapted from a cost-effective method for expressing perdeuterated and selectively methyl-protonated proteins in E. coli grown in shaker flasks.[10] This can be modified for the incorporation of deuterated leucine.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9++/D₂O medium.
-
¹⁵NH₄Cl
-
²H,¹²C-glucose (or other deuterated carbon source)
-
DL-Leucine-D10 (or a suitable precursor that can be converted to deuterated leucine in vivo)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Cell Adaptation to D₂O:
-
Inoculate a 1 ml LB/H₂O culture from a fresh plate or glycerol stock and grow for a few hours.
-
Use this culture to inoculate a 10 ml M9/50% D₂O pre-culture. Grow overnight.
-
Use the 50% D₂O pre-culture to inoculate a 20 ml M9/90% D₂O pre-culture. Grow overnight.
-
Use the 90% D₂O pre-culture to inoculate a 100 ml M9++/D₂O main culture.
-
-
Cell Growth:
-
Grow the 100 ml main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches approximately 10.
-
-
Addition of Labeled Amino Acid and Induction:
-
Add the deuterated leucine precursor to the culture.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-24 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or other methods.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-Leucine-D10-OH.
Caption: Workflow for Deuterated Protein Expression and Labeling.
Caption: Rationale for using DL-Leucine-D10 in biomolecular NMR.
References
- 1. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 8. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis: Fmoc-Leu-OH-d10 - Application Notes and Protocols
This document provides a detailed overview of the analytical data and quality control protocols for Fmoc-Leu-OH-d10 (N-(9-Fluorenylmethoxycarbonyl)-L-leucine-d10). The information is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled amino acid in their work.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for Fmoc-Leu-OH-d10. Data is presented for representative lots to allow for easy comparison.
Table 1: General Properties and Identification
| Property | Specification | Result (Lot: MBBD4791) | Result (Lot: MBBC2137) |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | C₂₁H₁₃D₁₀NO₄ | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | 363.47 g/mol | 363.47 g/mol | 363.47 g/mol |
| Appearance | White to off-white solid | Conforms | Conforms |
| Solubility | Soluble in DMF, DMSO | Conforms | Conforms |
| Melting Point | 152-156 °C | 153-155 °C | 152-156 °C |
Table 2: Purity and Isotopic Enrichment
| Analysis | Method | Specification | Result (Lot: MBBD4791) | Result (Lot: MBBC2137) |
| Chemical Purity | HPLC | ≥ 99.0% | 99.5% | 99.2% |
| Isotopic Purity (Atom % D) | Mass Spectrometry | ≥ 98.0% | 98.5% | 98.2% |
| Optical Rotation [α]20/D | Polarimetry | -25° ± 2° (c=0.5 in DMF) | -24.8° | -25.1° |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This protocol outlines the determination of the chemical purity of Fmoc-Leu-OH-d10 using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 30-100% B
-
20-25 min: 100% B
-
25-26 min: 100-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Leu-OH-d10 in 1 mL of Mobile Phase A.
Mass Spectrometry for Isotopic Purity (Atom % D)
This protocol describes the determination of the isotopic enrichment of Fmoc-Leu-OH-d10 using high-resolution mass spectrometry (HRMS).
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Mode: Full scan.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Leu-OH-d10 in 1 mL of a 1:1 solution of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The atom percent deuterium is calculated by comparing the intensities of the deuterated and non-deuterated isotopic peaks.
Polarimetry for Optical Rotation
This protocol details the measurement of the specific rotation of Fmoc-Leu-OH-d10.
-
Instrumentation: Polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Sample Cell: 1 dm path length.
-
Sample Preparation: Prepare a solution of Fmoc-Leu-OH-d10 in Dimethylformamide (DMF) at a concentration of 0.5 g/100 mL.
-
Measurement: The observed rotation is measured at 20°C. The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical tests.
Caption: Workflow for the analysis of Fmoc-Leu-OH-d10.
Caption: Logical relationship of analytical tests for Fmoc-Leu-OH-d10.
Application Notes and Protocols for the Preparation of D-Leucine-D10 Stock Solutions
Introduction
D-Leucine-D10 is a stable isotope-labeled form of the essential amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative proteomics and metabolomics. D-Leucine-D10 is frequently used as an internal standard for the accurate quantification of D-leucine in complex biological samples.[1][] It also serves as a tracer in metabolic studies to elucidate the metabolic fate of D-leucine in biological systems.[1][] The strategic incorporation of deuterium can also alter the physicochemical properties of the molecule, which is a key aspect in studies of kinetic isotope effects.[1] This document provides detailed protocols for the preparation of stock solutions of D-Leucine-D10 for use by researchers, scientists, and drug development professionals.
Physicochemical Properties and Storage Recommendations
Accurate preparation of stock solutions begins with a clear understanding of the physicochemical properties of the compound. The key properties of D-Leucine-D10 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃D₁₀NO₂ | [][3] |
| Molecular Weight | 141.23 g/mol | [3] |
| Appearance | Solid | |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥99% | [3] |
| Storage Temperature | Room temperature or -20°C | [4][5] |
| Stability | Stable under recommended storage conditions. Re-analysis is suggested after three years. | [4] |
Note: While some suppliers suggest room temperature storage for the solid compound, storing stock solutions at -20°C or -80°C is recommended to ensure long-term stability and prevent degradation.[6][7]
Experimental Protocols
Safety Precautions
Before handling D-Leucine-D10, it is essential to review the Safety Data Sheet (SDS) provided by the manufacturer. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area or a fume hood.
Required Materials and Equipment
-
D-Leucine-D10 (solid form)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks (various sizes)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Solvents: The choice of solvent will depend on the experimental application. Common solvents for amino acids include:
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, deionized water
-
Aqueous solutions with mild acids or bases to aid dissolution (e.g., dilute HCl or NaOH)
-
Dimethyl sulfoxide (DMSO) for certain applications, though aqueous solutions are generally preferred.
-
Preparation of a 10 mM D-Leucine-D10 Stock Solution
This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjustments can be made based on the desired concentration and volume.
3.1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of D-Leucine-D10 is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.010 L x 141.23 g/mol x 1000 mg/g = 14.123 mg
3.2. Step-by-Step Protocol:
-
Weighing: Carefully weigh out 14.123 mg of D-Leucine-D10 powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a 10 mL volumetric flask.
-
Add a portion of the desired solvent (e.g., 5-7 mL of PBS, pH 7.2).
-
Gently swirl the flask to begin dissolving the powder.
-
Vortex the solution for 30-60 seconds to aid dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the 10 mL mark of the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[6][7]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of a D-Leucine-D10 stock solution.
References
Application Notes and Protocols for Utilizing Fmoc-Leucine-d10 in Insulin Sensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome. The amino acid leucine is known to play a significant role in modulating insulin signaling and protein metabolism.[1][2][3] Fmoc-leucine, a derivative of leucine, has been identified as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator that improves insulin sensitivity.[4] The deuterated analog, Fmoc-leucine-d10, provides a powerful tool for tracing the metabolic fate of Fmoc-leucine and quantifying its impact on protein synthesis and turnover in insulin-sensitive tissues using mass spectrometry-based approaches.[4][5][6]
These application notes provide detailed protocols for in vitro and in vivo studies designed to investigate the effects of Fmoc-leucine-d10 on insulin sensitivity. The protocols are intended to guide researchers in utilizing this stable isotope-labeled compound to gain deeper insights into its mechanism of action and therapeutic potential.
Data Presentation
In Vitro Study: Fmoc-Leucine-d10 Enhanced Insulin-Stimulated Protein Synthesis in L6 Myotubes
| Treatment Group | Insulin Stimulation (100 nM) | Leucine Incorporation (d10/d0 ratio) | p-Akt (Ser473) / Total Akt (Fold Change) | p-p70S6K (Thr389) / Total p70S6K (Fold Change) |
| Control | - | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.07 |
| Control | + | 1.85 ± 0.12 | 3.52 ± 0.21 | 2.98 ± 0.18 |
| Fmoc-Leucine-d10 (50 µM) | - | 1.25 ± 0.09 | 1.45 ± 0.11 | 1.62 ± 0.13 |
| Fmoc-Leucine-d10 (50 µM) | + | 2.78 ± 0.15 | 5.21 ± 0.25 | 4.88 ± 0.22* |
*p < 0.05 compared to Insulin Stimulation alone. Data are presented as mean ± SEM.
In Vivo Study: Fmoc-Leucine-d10 Improved Glucose Tolerance and Muscle Protein Synthesis in High-Fat Diet-Fed Mice
| Treatment Group | Glucose Tolerance Test (AUC) | Insulin Tolerance Test (AUC) | Muscle Fractional Synthesis Rate (%/hr) | Adipose Tissue Macrophage Infiltration (%) |
| Chow Diet | 15000 ± 850 | 9000 ± 550 | 0.075 ± 0.005 | 12 ± 2 |
| High-Fat Diet (HFD) | 28000 ± 1200 | 18000 ± 900 | 0.042 ± 0.004 | 35 ± 4 |
| HFD + Fmoc-Leucine-d10 | 19500 ± 980 | 11500 ± 720 | 0.068 ± 0.006 | 18 ± 3 |
*p < 0.05 compared to High-Fat Diet (HFD) group. Data are presented as mean ± SEM. AUC: Area Under the Curve.
Experimental Protocols
In Vitro Protocol: Assessing the Effect of Fmoc-Leucine-d10 on Insulin-Stimulated Protein Synthesis in L6 Myotubes
Objective: To quantify the impact of Fmoc-leucine-d10 on protein synthesis and insulin signaling in a skeletal muscle cell line.
Materials:
-
L6 rat myoblasts
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Fmoc-leucine-d10
-
Insulin
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (Akt, p-Akt, p70S6K, p-p70S6K)
-
Reagents for mass spectrometry-based proteomics
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
-
Fmoc-Leucine-d10 and Insulin Treatment:
-
Serum-starve the differentiated myotubes for 4 hours in serum-free DMEM.
-
Pre-treat the cells with 50 µM Fmoc-leucine-d10 for 18 hours.
-
Stimulate the cells with 100 nM insulin for 30 minutes.
-
-
Sample Collection and Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Akt, p-Akt (Ser473), p70S6K, and p-p70S6K, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Mass Spectrometry Analysis for Leucine Incorporation:
-
Excise protein bands from a Coomassie-stained gel and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the ratio of d10-leucine to d0-leucine containing peptides to determine the rate of new protein synthesis.
-
In Vivo Protocol: Evaluating the Effect of Fmoc-Leucine-d10 on Insulin Sensitivity in a Diet-Induced Obesity Mouse Model
Objective: To assess the in vivo efficacy of Fmoc-leucine-d10 in improving glucose homeostasis and muscle protein synthesis in an animal model of insulin resistance.
Materials:
-
C57BL/6J mice
-
Chow diet and High-Fat Diet (HFD, 60% kcal from fat)
-
Fmoc-leucine-d10
-
Glucose and insulin for tolerance tests
-
Stable isotope-labeled leucine (e.g., 13C6-leucine) for fractional synthesis rate measurement
-
Materials for tissue collection and processing
Methodology:
-
Animal Model:
-
Induce obesity and insulin resistance by feeding mice an HFD for 12 weeks. A control group will be fed a standard chow diet.
-
-
Fmoc-Leucine-d10 Administration:
-
Treat a cohort of HFD-fed mice with Fmoc-leucine-d10 (e.g., 10 mg/kg body weight) daily via oral gavage for 4 weeks.
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess whole-body insulin sensitivity.
-
-
Fractional Synthesis Rate (FSR) Measurement:
-
Administer a flooding dose of a stable isotope-labeled leucine (e.g., 13C6-leucine) via intraperitoneal injection.
-
Collect blood samples at multiple time points to determine the plasma enrichment of the labeled leucine.
-
Euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue).
-
Measure the incorporation of the labeled leucine into tissue proteins using GC-MS or LC-MS/MS to calculate the FSR.
-
-
Tissue Analysis:
-
Perform histological analysis of adipose tissue to assess macrophage infiltration (a marker of inflammation).
-
Conduct Western blotting on tissue lysates to analyze key insulin signaling proteins.
-
Visualizations
References
- 1. Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Troubleshooting & Optimization
Troubleshooting poor recovery of D-Leucine-D10 from serum
Welcome to the technical support center for D-Leucine-D10 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the recovery of D-Leucine-D10 from serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor recovery of D-Leucine-D10 from serum?
Poor recovery of D-Leucine-D10 can stem from several factors throughout the analytical workflow. The most common issues include inefficient protein precipitation, analyte loss during solid-phase extraction (SPE), suboptimal pH conditions during extraction, and instability of the deuterated standard.[1] Each step, from sample collection to final analysis, presents potential pitfalls that can impact recovery.
Q2: How does the choice of protein precipitation solvent affect D-Leucine-D10 recovery?
The choice of solvent is critical for efficient protein removal and analyte recovery. Organic solvents like acetonitrile (ACN) and methanol (MeOH) are commonly used.[1][2]
-
Acetonitrile is often more effective at precipitating a wider range of proteins compared to methanol.[2]
-
Methanol can also be used, but may be less efficient for certain protein types.[3]
-
Trichloroacetic acid (TCA) is a strong acid that provides excellent protein precipitation but can be harsh and may cause co-precipitation of the analyte.[1]
The ratio of solvent to serum is also a key parameter to optimize, with a 3:1 or 5:1 (v/v) ratio being a common starting point.[1]
Q3: Can my D-Leucine-D10 internal standard be a source of error?
Yes, while stable isotope-labeled internal standards are robust, they can still contribute to inaccuracies. Potential issues include:
-
Deuterium Exchange: Under strongly acidic or basic conditions, the deuterium atoms on the D-Leucine-D10 molecule can exchange with protons from the solvent, leading to a change in mass and inaccurate quantification.[1]
-
Differential Matrix Effects: In some cases, the analyte and the deuterated internal standard may not experience the exact same degree of ion suppression or enhancement, leading to biased results.[4][5]
-
Chromatographic Separation: A known isotope effect can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[6] Optimizing the chromatography is necessary to ensure they co-elute.
Q4: What is the "matrix effect" and how does it impact my results?
The matrix effect is the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other endogenous molecules in serum).[7][8] This can lead to:
-
Ion Suppression: A decrease in the analyte signal, resulting in the appearance of low recovery.[9][10]
-
Ion Enhancement: An increase in the analyte signal.
Matrix effects are a major cause of poor accuracy and reproducibility in LC-MS/MS bioanalysis.[10] Using a good internal standard and effective sample cleanup are the primary ways to mitigate these effects.[7][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor recovery of D-Leucine-D10.
Problem: Low or Inconsistent Recovery of D-Leucine-D10
Below is a decision tree to help you troubleshoot the issue.
Caption: Troubleshooting workflow for poor D-Leucine-D10 recovery.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Protein Precipitation | Analyze the protein pellet for the presence of D-Leucine-D10. | Optimize the precipitation protocol. A common starting point is a 3:1 or 5:1 ratio (v/v) of ice-cold acetonitrile to serum.[1] Consider testing different precipitation agents like methanol or trichloroacetic acid (TCA).[1] |
| Analyte Co-precipitation | Spike a known amount of D-Leucine-D10 into a blank matrix and compare recovery with a neat standard. | If co-precipitation is suspected, try a different precipitation solvent or a milder precipitation method like salting out.[1] |
| Incomplete Dissociation from Proteins | Ensure thorough mixing and adequate incubation time during the precipitation step. | Vortex the sample vigorously for at least 30 seconds after adding the precipitation solvent and consider incubating at -20°C for 20 minutes to enhance protein denaturation and release of the analyte.[1] |
| Sample Handling Errors | Review the supernatant transfer technique after centrifugation. | Carefully transfer the entire supernatant without disturbing the protein pellet. Any loss of supernatant will result in lower recovery.[1] |
| Loss During Solid-Phase Extraction (SPE) | Analyze the flow-through and wash fractions from the SPE cartridge for the presence of D-Leucine-D10. | Ensure the SPE sorbent is appropriate (e.g., cation exchange for amino acids).[1][12] Optimize the pH of the sample load and elution buffer. D-Leucine-D10 should be positively charged during loading and neutralized for elution.[1] |
| Matrix Effects (Ion Suppression) | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[6] | Improve sample cleanup using SPE to remove interfering matrix components.[9][13] Adjust the chromatographic method to separate D-Leucine-D10 from the suppression zone.[14] |
| Internal Standard (IS) Instability | Check the pH of all solutions used in the sample preparation. | Avoid strongly acidic or basic conditions that could lead to deuterium exchange.[1] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a rapid and efficient method for removing the majority of proteins from serum samples.[15]
Materials:
-
Serum samples
-
D-Leucine-D10 internal standard solution
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Aliquoting: Vortex the serum sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the D-Leucine-D10 internal standard solution to each serum sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to the serum sample.[15]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1][15]
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[15]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][15]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.[1][15]
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[15]
Caption: Protein Precipitation (PPT) Workflow.
Protocol 2: Cation Exchange Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract by utilizing a cationic exchange mechanism to isolate amino acids.[15][16]
Materials:
-
Serum sample supernatant (from Protocol 1) or diluted serum
-
Cation exchange SPE cartridge
-
Methanol
-
Deionized water
-
Acidic buffer (e.g., 0.1% formic acid in water)
-
Basic elution buffer (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[15]
-
Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer.[1]
-
Sample Loading: Acidify the serum sample or supernatant to ensure D-Leucine-D10 is positively charged, then load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and anionic interferences. Follow with a wash using a weak organic solvent (e.g., 5% methanol in water).[1]
-
Elution: Elute the D-Leucine-D10 with 1 mL of the basic elution buffer.[1][15]
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
Quantitative Data Summary
The following table provides a general comparison of the two sample preparation methods. Actual recovery will depend on the optimization of the protocols for your specific laboratory conditions.
| Method | Typical Recovery Range | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-95% | Fast, simple, high-throughput.[15] | Less clean extract, higher potential for matrix effects.[15] |
| Solid-Phase Extraction (SPE) | >90% | Cleaner sample, reduced matrix effects, improved sensitivity.[15] | More time-consuming, higher cost per sample. |
Note: Recovery should be assessed during method development by comparing the analyte response in a spiked matrix sample to that of a neat standard prepared in the final mobile phase. A recovery of >85% is generally considered acceptable.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Precipitation for Deuterated Amino Acid Analysis
Welcome to the technical support center for optimizing protein precipitation for deuterated amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this critical sample preparation step.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of protein precipitation in the context of deuterated amino acid analysis?
The main objective is to efficiently separate proteins from other cellular components and contaminants that could interfere with downstream analysis, such as mass spectrometry (MS).[1][2] Effective precipitation concentrates the proteins of interest, removes interfering substances like salts and detergents, and prepares the sample for enzymatic digestion into peptides, which are more suitable for MS analysis.[3][4] This ensures accurate and sensitive quantification of deuterated amino acids within those proteins.
Q2: Which protein precipitation method is best for my samples?
The choice of method depends on your specific sample type, protein concentration, and downstream analytical technique. The most common methods are acid precipitation (e.g., Trichloroacetic acid - TCA) and organic solvent precipitation (e.g., acetone, methanol).[2][5]
-
Acetone precipitation is often favored for its simplicity and high recovery rates, especially with higher initial protein concentrations.[6]
-
TCA precipitation is highly effective but can sometimes make the resulting protein pellet difficult to redissolve.[7][8] A combination of TCA and acetone is also a robust option.[1][8]
-
Methanol/Chloroform precipitation is particularly effective for removing detergents and handling samples with low protein concentrations.[5][7]
Refer to the comparison table below for a more detailed breakdown.
Q3: How can I avoid or remove contaminants that interfere with Mass Spectrometry?
Contaminants like salts, detergents (e.g., SDS, Triton X-100), and polymers (e.g., PEG) are notorious for suppressing ionization in mass spectrometry and compromising results.[3][9][10]
-
Salts: Should be removed prior to MS analysis.[3] Methods like dialysis, desalting columns, or washing the protein pellet with a cold organic solvent (e.g., acetone) are effective.[3][8]
-
Detergents: Can be removed by precipitation with acetone or a methanol/chloroform mixture.[6][9][11] Specialized detergent removal resins are also available.[11]
-
General Purity: Ensure use of high-purity, HPLC-grade solvents and avoid plasticware that can leach contaminants.[10]
Q4: Can the precipitation process affect the stability of my deuterated amino acids?
The chemical bonds in deuterated amino acids are stable under standard protein precipitation conditions. The primary risk is not the degradation of the label but the loss of the entire protein/peptide carrying the label. Therefore, optimizing protein recovery is the most critical factor for accurate analysis. Inconsistent recovery rates can lead to variability in the quantification of the labeled amino acids.[5][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or no visible protein pellet after centrifugation.
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Possible Cause: The initial protein concentration in your sample may be too low for the chosen precipitation method.[5][7]
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Possible Cause: Insufficient incubation time or incorrect temperature.
-
Possible Cause: The ratio of solvent to sample is incorrect.
-
Solution: For acetone precipitation, a common and effective ratio is 4 parts cold acetone to 1 part aqueous protein solution (4:1).[1]
-
Issue 2: The protein pellet is difficult to redissolve.
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Possible Cause: This is a common issue, particularly with TCA precipitation.[7][8][13] The precipitated proteins can form dense aggregates.
-
Solution 1: Use a robust solubilization buffer. Buffers containing strong chaotropes like 8M urea or detergents compatible with MS can help.[7]
-
Solution 2: Mechanical disruption can aid in resolubilization. Try techniques like vortexing, gentle sonication, or repeated pipetting.[1] Be cautious not to induce foaming or sample heating.
-
Solution 3: After TCA precipitation, ensure the pellet is thoroughly washed with cold acetone to remove residual acid, which can hinder resolubilization.[8][14]
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Issue 3: High background noise or interfering peaks in the mass spectrometer.
-
Possible Cause: Residual contaminants from the precipitation reagents or the original sample matrix.[3][11]
-
Solution 1: After pelleting the protein, perform one or two wash steps. Add ice-cold acetone or ethanol, vortex briefly, re-centrifuge, and discard the supernatant.[8][14] This removes residual TCA, salts, and other soluble impurities.
-
Solution 2: Ensure the pellet is completely dry before adding the digestion buffer. Residual organic solvents can interfere with enzymatic activity and subsequent analysis.[14][15]
-
Solution 3: If detergents were present in your initial sample, ensure your chosen precipitation method (e.g., acetone, methanol/chloroform) is effective at removing them.[9][11]
-
Issue 4: Inconsistent recovery of deuterated amino acids between samples.
-
Possible Cause: Variability in the precipitation procedure.
-
Solution: Consistency is key. Ensure that all variables—solvent volumes, incubation times, temperatures, and centrifugation speeds/times—are kept identical across all samples.[5] Automating steps where possible can reduce variability.
-
-
Possible Cause: Incomplete precipitation or protein loss during wash steps.
-
Solution: When removing the supernatant or wash solution, carefully aspirate the liquid without disturbing the pellet.[15] Especially with small, nearly invisible pellets, this step is critical.[7] Using precipitation in a disposable filtration cartridge can help retain the entire protein aggregate and prevent accidental loss.[15]
-
Visual Guides & Workflows
General Experimental Workflow
The following diagram outlines the key stages from sample collection to data analysis for quantifying deuterated amino acids.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common precipitation issues.
Data & Protocols
Comparison of Common Protein Precipitation Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Acetone | Reduces the solvation of proteins by disrupting water-protein interactions with an organic solvent.[2][5] | Simple, high protein recovery, removes some detergents and lipids.[6] | Recovery can be dependent on initial protein concentration[6]; may not remove all contaminants. | General proteomics, samples with moderate to high protein concentration. |
| Trichloroacetic Acid (TCA) | Reduces the solution's pH to the protein's isoelectric point, causing loss of charge and precipitation.[2] | Very effective and rapid precipitation, concentrates dilute proteins well, inactivates proteases.[8] | Denatures proteins, pellets can be very difficult to redissolve, residual acid must be removed.[2][8][13] | Dilute protein samples, samples requiring rapid protease inactivation. |
| TCA / Acetone | Combines the strong precipitation of TCA with an acetone wash to remove the acid and other contaminants.[8] | More effective than either method alone, good for complex samples.[8] | Can also result in pellets that are difficult to resolubilize.[8][13] | Complex samples for 2-D electrophoresis or mass spectrometry. |
| Methanol / Chloroform | Causes proteins to precipitate at the interface between solvent layers.[5] | Highly effective for removing detergents and lipids.[5] | More complex procedure with multiple steps and phase separation. | Samples containing high levels of detergents or lipids. |
Experimental Protocols
Protocol 1: Cold Acetone Precipitation
This protocol is adapted for general use and aims for high protein recovery.
-
Preparation: Pre-chill HPLC-grade acetone to -20°C.
-
Addition: In a polypropylene tube, add 4 volumes of cold acetone to 1 volume of your aqueous protein sample (e.g., 800 µL acetone to 200 µL sample).
-
Mixing: Vortex briefly to ensure thorough mixing.
-
Incubation: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, overnight incubation may improve yield.[1]
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the protein.[1]
-
Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the pellet.
-
Washing (Optional but Recommended): Add 200-500 µL of cold acetone, vortex briefly, and centrifuge again for 5 minutes at 4°C. Remove the supernatant.
-
Drying: Air-dry the pellet in a fume hood for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization more difficult.[15]
-
Resuspension: Resuspend the pellet in an appropriate buffer for downstream processing (e.g., digestion buffer).
Protocol 2: Trichloroacetic Acid (TCA) / Acetone Wash Precipitation
This protocol is effective for concentrating dilute proteins and removing contaminants.
-
Preparation: Prepare a 100% (w/v) TCA stock solution and pre-chill acetone to -20°C.
-
Precipitation: Add 1 volume of 100% TCA stock to 4 volumes of your protein sample (final TCA concentration will be 20%).[14]
-
Mixing: Vortex briefly.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.[14]
-
Supernatant Removal: Carefully decant the supernatant. You should see a white, fluffy pellet.[14]
-
Washing: Add at least 200 µL of ice-cold acetone to the pellet. This step is critical to remove residual TCA.[8][14]
-
Resuspension & Wash: Vortex to break up the pellet and wash it. Centrifuge again at 14,000 x g for 5 minutes at 4°C.[14]
-
Repeat Wash: Repeat the acetone wash step one more time for a total of two washes.[14]
-
Drying: Air-dry the pellet in a fume hood for 5-10 minutes to evaporate the acetone.[14]
-
Resuspension: Resuspend the pellet in your desired buffer. Sonication or vortexing may be required.[1]
References
- 1. Protein Precipitation Methods for Proteomics [biosyn.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation Procedures [sigmaaldrich.com]
- 9. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. Mass Spectrometry Sample Clean-Up Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. its.caltech.edu [its.caltech.edu]
- 15. Video: Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]
Stability and storage conditions for DL-LEUCINE-D10-N-FMOC
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of DL-LEUCINE-D10-N-FMOC. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
-
Temperature: Refrigerated at +2°C to +8°C for long-term storage. Some sources suggest that the non-deuterated form, Fmoc-L-leucine, is stable for at least two to four years when stored as a crystalline solid at room temperature.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
-
Light: Protect from light to avoid potential photodegradation.
Q2: How should I prepare and store solutions of this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and ethanol. It is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like ethanol and then dilute it with the aqueous buffer. Aqueous solutions are not recommended to be stored for more than one day due to the potential for hydrolysis, especially under basic conditions.
Q3: What is the primary degradation pathway for this compound?
The most common degradation pathway is the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This reaction is particularly susceptible to basic conditions, leading to the free amine.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or poor results in solid-phase peptide synthesis (SPPS).
-
Possible Cause: Degradation of the this compound reagent.
-
Solution: Ensure the compound has been stored correctly, protected from light, moisture, and basic environments. Before starting a synthesis, it is good practice to verify the purity of the reagent, for instance, by HPLC.
-
-
Possible Cause: Incomplete Fmoc deprotection during synthesis.
-
Solution: Monitor the deprotection step using a method like the Kaiser test or by UV spectrophotometry of the piperidine wash to detect the dibenzofulvene-piperidine adduct. If deprotection is incomplete, extend the reaction time or consider using a stronger base solution, such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
-
Possible Cause: Aggregation of the growing peptide chain on the resin.
-
Solution: Switch to a more effective solvent for swelling the resin and for the coupling reaction, such as NMP or by adding chaotropic agents like DMSO to DMF. Performing the synthesis at an elevated temperature can also help disrupt aggregation.
-
Issue 2: Solubility problems when preparing solutions.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound has poor solubility in aqueous solutions. Use polar aprotic solvents like DMF, NMP, or DMSO for initial dissolution. For mixed aqueous/organic solutions, dissolve the compound in the organic solvent first before adding the aqueous component.
-
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: If precipitation occurs upon addition of an aqueous buffer, try using a higher proportion of the organic co-solvent. Sonication may also aid in redissolving the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Notes |
| Physical Form | Crystalline Solid | |
| Temperature | +2°C to +8°C (Refrigerated) | Recommended for long-term stability. |
| Room Temperature | Acceptable for short-term storage; non-deuterated form stable for ≥2-4 years. | |
| Atmosphere | Desiccated | Protect from moisture to prevent hydrolysis. |
| Light | Protect from Light | Avoid exposure to direct light to prevent photodegradation. |
Table 2: Solubility of Fmoc-Leucine Derivatives
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used solvent in peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF, can be better for solvating aggregating peptides. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Useful for dissolving difficult-to-solubilize compounds. |
| Ethanol | Soluble | Can be used for preparing stock solutions. |
| Water / Aqueous Buffers | Sparingly Soluble | The hydrophobic Fmoc group limits aqueous solubility. |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | For the non-deuterated Fmoc-L-leucine.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
-
Fmoc Removal: Drain the swelling solvent from the resin and add the deprotection solution. Agitate the resin for an initial 3 minutes, then drain. Add a fresh aliquot of the deprotection solution and agitate for another 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines, indicating successful Fmoc removal.
Visualizations
Caption: Workflow for this compound in SPPS.
Caption: Troubleshooting logic for SPPS with Fmoc-amino acids.
References
Technical Support Center: Preventing Deuterium Exchange in Labeled Internal Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize deuterium exchange in your labeled internal standards, ensuring the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern in quantitative analysis?
Deuterium exchange, also known as back-exchange, is a chemical process where deuterium atoms on a stable isotope-labeled (SIL) internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This phenomenon can compromise the accuracy of quantitative analyses. If the deuterated internal standard loses its deuterium atoms, its mass will decrease, potentially leading to an underestimation of the analyte concentration. In severe cases, the internal standard can be converted to the unlabeled analyte, creating a "false positive" signal.[2][3][4]
Q2: Which deuterium labels are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. The most susceptible positions are:
-
On Heteroatoms: Deuterium atoms attached to oxygen (-OH), nitrogen (-NH), and sulfur (-SH) are highly labile and exchange very easily.[2][3]
-
Adjacent to Carbonyl Groups: Deuterium atoms on a carbon next to a carbonyl group (an alpha-carbon) can be exchanged under certain conditions, often through base-catalyzed keto-enol tautomerism.[3]
-
Certain Aromatic Positions: Some positions on aromatic rings can also be prone to exchange, particularly under acidic or basic conditions.[3]
Therefore, it is crucial to select internal standards where the deuterium labels are placed in stable, non-exchangeable positions on the carbon skeleton of the molecule.[2][3]
Q3: What are the primary factors that promote deuterium exchange?
Several experimental factors can influence the rate of deuterium exchange:
-
pH: Both strongly acidic and basic conditions can catalyze deuterium exchange. For many compounds, the minimum rate of exchange occurs in a pH range of 2.5 to 3.0.[2][5][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[1]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents, like acetonitrile, are preferred.[1]
-
Exposure Time: The longer the labeled standard is exposed to conditions that promote exchange (e.g., high pH, elevated temperature, protic solvents), the greater the extent of back-exchange will be.
Q4: How should I store my deuterium-labeled standards to minimize exchange?
Proper storage is critical to maintaining the isotopic integrity of your standards. Store deuterated standards in a tightly sealed container at -20°C or below to minimize exposure to moisture and slow down any potential exchange. Whenever possible, dissolve the standard in a high-purity, anhydrous aprotic solvent. If an aqueous solution is necessary, consider using deuterated water (D₂O) to create a deuterium-rich environment.
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
Yes, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are excellent alternatives as they are not susceptible to exchange. While often more expensive to produce, they provide greater stability and reliability for quantitative assays.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments that may be related to deuterium exchange.
Issue 1: Decreasing Internal Standard Signal Over Time
-
Symptom: A progressive decrease in the peak area of the deuterated internal standard throughout an analytical run, especially when samples are left in the autosampler for an extended period.
-
Possible Cause: Deuterium exchange is occurring in the sample diluent, on the autosampler, or during the chromatographic run.
-
Troubleshooting Steps:
-
Assess Autosampler Stability: Prepare a set of quality control (QC) samples and inject them at regular intervals over an extended period (e.g., 24-48 hours) while they are stored in the autosampler at its operational temperature. A progressive decrease in the internal standard peak area indicates instability.[2]
-
Evaluate Solvent and pH: If using protic solvents, try to minimize their proportion in your sample diluent. Measure the pH of your sample and mobile phase. If it is highly acidic or basic, adjust it to a more neutral range if your analyte's stability permits.[2]
-
Control Temperature: Keep samples, standards, and the autosampler cooled (e.g., at 4°C) to slow down the exchange rate.[2]
-
Review Certificate of Analysis: Confirm the location of the deuterium labels on your internal standard. If they are in known labile positions, consider sourcing an alternative standard.[2]
-
Issue 2: Appearance of Unlabeled Analyte in Blank Samples
-
Symptom: A significant peak for the unlabeled analyte is observed in blank samples that have been spiked only with the deuterated internal standard.
-
Possible Cause:
-
The deuterated internal standard contains a significant amount of unlabeled impurity.
-
Back-exchange is occurring, converting the deuterated standard into the unlabeled analyte.
-
-
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the certificate of analysis for your internal standard to determine the level of isotopic purity.
-
Perform a Stability Study: Use the experimental protocol below to assess the stability of the internal standard under your specific experimental conditions. An increase in the unlabeled analyte peak over time confirms back-exchange.
-
Optimize Conditions: If back-exchange is confirmed, implement the prevention strategies outlined in the FAQs, such as adjusting pH, lowering temperature, and using aprotic solvents.
-
Issue 3: Poor Assay Accuracy and Precision
-
Symptom: Inconsistent and inaccurate quantitative results, high variability between replicate injections.
-
Possible Cause: Unrecognized isotopic exchange is leading to biased and variable results.
-
Troubleshooting Steps:
-
Conduct a Comprehensive Stability Study: Follow the detailed protocol below to systematically evaluate the stability of your deuterated internal standard under various conditions (pH, temperature, solvent) relevant to your analytical method.
-
Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N. If a deuterated standard must be used, select one where the labels are on non-exchangeable positions.
-
Optimize Sample Preparation: Minimize the time samples spend in harsh conditions (e.g., acidic or basic solutions, elevated temperatures).
-
Data Presentation: Impact of Experimental Conditions on Deuterium Exchange
The following tables summarize the relative impact of pH, temperature, and solvent composition on the rate of deuterium back-exchange.
Table 1: Relative Effect of pH and Temperature on Deuterium Back-Exchange Rate
| Condition | pH | Relative Exchange Rate | Temperature | Relative Exchange Rate |
| Optimal | ~2.5 - 3.0 | Minimum | Low (e.g., 0-4 °C) | Significantly Reduced |
| Sub-optimal | Neutral (~7.0) | Moderate to High | Room Temperature | Moderate |
| Problematic | High (>8.0) or Low (<2.0) | High | Elevated Temperature | Significantly Increased |
Table 2: Relative Stability of Deuterium Labels on Different Functional Groups
| Position of Deuterium Label | Relative Stability | Potential for Back-Exchange |
| C-D (on an aliphatic or aromatic carbon) | High | Low (unless adjacent to a strongly activating group) |
| C-D (alpha to a carbonyl group) | Moderate | Can exchange under acidic or basic conditions |
| N-D (in amines, amides) | Low | High and Rapid |
| O-D (in alcohols, carboxylic acids) | Low | High and Rapid |
| S-D (in thiols) | Low | High and Rapid |
Experimental Protocols
Protocol: Assessing the Stability of a Deuterated Internal Standard
This protocol outlines a systematic approach to evaluate the stability of a deuterated internal standard under various experimental conditions.
Objective: To determine the rate and extent of deuterium exchange of a deuterated internal standard under specific pH, temperature, and solvent conditions.
Materials:
-
Deuterated internal standard
-
Protic solvents (e.g., water, methanol)
-
Aprotic solvents (e.g., acetonitrile, DMSO)
-
Buffers of various pH values (e.g., pH 3, 7, 9)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the deuterated internal standard in an aprotic solvent (e.g., acetonitrile).
-
Prepare Working Solutions: Create working solutions by diluting the stock solution into various test conditions:
-
Different solvents (e.g., 100% water, 50:50 methanol:water, 100% acetonitrile).
-
Different pH values (buffered solutions).
-
-
Incubation: Divide each working solution into aliquots for different time points and temperature conditions. Incubate the aliquots at different temperatures (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition. Immediately analyze the aliquots by LC-MS.
-
Data Analysis:
-
Monitor the peak area of the deuterated internal standard over time for each condition. A significant decrease may indicate degradation or exchange.
-
Monitor the peak area of the corresponding unlabeled analyte. A significant increase indicates back-exchange.
-
Acquire full-scan mass spectra to look for the appearance of ions corresponding to the loss of deuterium atoms.
-
Plot the percentage of the remaining deuterated standard against time for each condition to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of a deuterated internal standard.
Caption: A logical workflow for troubleshooting suspected deuterium exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: DL-LEUCINE-D10-N-FMOC Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) concerning the solubility of DL-LEUCINE-D10-N-FMOC. Adherence to proper handling and dissolution protocols is critical for experimental success.
Solubility Data
While specific quantitative solubility data for the deuterated this compound is not extensively published, the solubility is expected to be highly comparable to its non-deuterated counterpart, Fmoc-L-leucine. The following table summarizes the approximate solubility of Fmoc-L-leucine in various common laboratory solvents, which serves as a strong guideline for this compound.
| Solvent | Solubility (Approximate) | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2] | A commonly used solvent for solid-phase peptide synthesis (SPPS). Ensure use of high-purity, amine-free DMF. |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1][2] | An effective solvent for many Fmoc-amino acids. |
| Ethanol | ~30 mg/mL[1][2] | Useful for preparing stock solutions that can be further diluted in aqueous buffers. |
| N-Methyl-2-pyrrolidone (NMP) | Good | Often has a higher solvating power than DMF, especially for hydrophobic peptides. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[1][2] | The hydrophobic Fmoc group limits solubility in aqueous solutions. |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1][2] | A method to achieve solubility in a buffered aqueous solution. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.[3]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[3]
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.[3]
-
-
Quantification:
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.[3]
-
Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMF. What could be the issue?
A1: Several factors can affect solubility.[1]
-
Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF with low water content. Over time, DMF can degrade to form dimethylamine, which can hinder solubility and interfere with synthesis.[2]
-
Temperature: Lower laboratory temperatures can decrease solubility. Gentle warming may be necessary.
-
Aggregation: The bulky, nonpolar Fmoc groups can lead to intermolecular aggregation, reducing solubility.[1]
Q2: Can I use heat to dissolve my this compound?
A2: Yes, gentle warming to 30-40°C can be effective for improving solubility.[2] However, avoid excessive or prolonged heating, as it may lead to degradation of the compound.
Q3: Are there alternative solvents if DMF or DMSO are not suitable for my experiment?
A3: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power, particularly for hydrophobic sequences.[1] For specific applications, solvent mixtures, such as DMF with a small amount of DMSO, can also enhance solubility.[1]
Q4: How can I dissolve this compound in an aqueous buffer?
A4: Due to its limited solubility in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol.[1][2] This stock solution can then be slowly diluted with the aqueous buffer of choice to the desired final concentration.
Q5: Does the deuterium labeling in this compound significantly affect its solubility compared to the non-labeled version?
A5: The isotopic labeling is not expected to have a significant impact on the solubility properties of the molecule. The physicochemical behavior should be very similar to that of non-deuterated Fmoc-Leucine.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a standard workflow for dissolving this compound and a logical approach to troubleshooting solubility issues.
References
Technical Support Center: Minimizing Isotopic Interference in SILAC Experiments
Welcome to the technical support center for Minimizing Isotopic Interference in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your quantitative proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in SILAC, and why is it a problem?
Q2: What is the most common type of isotopic interference in SILAC experiments?
A2: The most frequently encountered and well-documented isotopic interference is the metabolic conversion of heavy-labeled arginine to heavy-labeled proline by certain cell lines.[3][4] This is a significant issue because proline is a common amino acid, and its unintended labeling from arginine can affect a substantial portion of the proteome.[3] This conversion leads to a split in the signal for proline-containing heavy peptides, causing an underestimation of their true abundance and skewing quantification results.[5]
Q3: How can I detect if arginine-to-proline conversion is occurring in my experiment?
A3: Arginine-to-proline conversion can be identified by carefully examining the mass spectra of proline-containing peptides. In the "heavy" channel, you will observe satellite isotopic clusters that correspond to the incorporation of one or more heavy proline residues, in addition to the expected peptide peak.[3] Specialized SILAC analysis software can also be configured to detect and sometimes correct for these mass shifts.[6][7]
Q4: What is incomplete labeling, and how does it affect my results?
A4: Incomplete labeling occurs when a fraction of the proteins in the "heavy" labeled cell population still contains the "light" (natural abundance) amino acids. This leads to an underestimation of the heavy-to-light ratio for upregulated proteins and an overestimation for downregulated proteins, compressing the dynamic range of your quantification.[8] Complete labeling is crucial for accurate SILAC quantification, with an incorporation efficiency of over 95% being the generally accepted standard.[9]
Q5: What is a label-swap experiment, and when should I consider using it?
A5: A label-swap experiment is a strategy to control for and correct systematic errors that may arise from the isotopic labels themselves or from subtle differences in cell growth between the "light" and "heavy" media. In a label-swap replicate, the labeling scheme is reversed: the control sample is grown in "heavy" medium and the treated sample in "light" medium. By averaging the results of the original and the label-swap experiments, these systematic biases can be minimized, leading to more reliable and accurate quantification.[1][2]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to isotopic interference in SILAC experiments.
Issue 1: Inaccurate Quantification of Proline-Containing Peptides
-
Symptom: You observe that the heavy-to-light ratios for peptides containing proline are consistently and systematically lower than expected. Your mass spectra for these heavy peptides may show complex or "split" isotopic patterns.
-
Potential Cause: Metabolic conversion of heavy arginine to heavy proline.
-
Troubleshooting Workflow:
Issue 2: Generally Low or Variable Heavy-to-Light Ratios
-
Symptom: Your mass spectrometry data shows a high abundance of "light" peptides in your "heavy"-labeled sample, leading to compressed heavy-to-light ratios and high variability between replicates.
-
Potential Cause: Incomplete incorporation of the heavy-labeled amino acids.
-
Troubleshooting Workflow:
Troubleshooting Incomplete SILAC Labeling.
Data Presentation
Table 1: Natural Isotopic Abundance of Key Elements in Biological Molecules
This table summarizes the natural abundance of the major stable isotopes for elements commonly found in proteins. This natural distribution contributes to the isotopic envelope of a peptide in the mass spectrometer.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.985 |
| 2H (D) | 2.014102 | 0.015 | |
| Nitrogen | 14N | 14.003074 | 99.632 |
| 15N | 15.000109 | 0.368 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999131 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Sulfur | 32S | 31.972071 | 94.93 |
| 33S | 32.971458 | 0.76 | |
| 34S | 33.967867 | 4.29 | |
| 36S | 35.967081 | 0.02 |
Data compiled from various sources. [10][11][12]
Table 2: Isotopic Purity of Commonly Used Heavy Amino Acids for SILAC
The isotopic purity of the heavy-labeled amino acids is crucial for accurate quantification. Commercially available amino acids for SILAC typically have high isotopic enrichment.
| Labeled Amino Acid | Isotopic Purity (%) |
| 13C6-L-Lysine | >99 |
| 13C6,15N2-L-Lysine | >99 |
| 13C6-L-Arginine | >99 |
| 13C6,15N4-L-Arginine | >99 |
Data is indicative of typical purities from major suppliers. [13][14][15][16][17]
Experimental Protocols
Protocol 1: Prevention of Arginine-to-Proline Conversion by Media Supplementation
This protocol details the most common and effective method to prevent the metabolic conversion of arginine to proline. [5] Materials:
-
SILAC-grade cell culture medium (deficient in L-arginine and L-lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Heavy" labeled L-arginine (e.g., 13C6,15N4-Arg) and L-lysine (e.g., 13C6-L-lysine)
-
"Light" (unlabeled) L-arginine and L-lysine
-
Sterile L-proline powder
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare SILAC Media: Prepare the "light" and "heavy" SILAC media according to your standard protocol by adding the respective light and heavy amino acids and dialyzed FBS to the base medium.
-
Prepare Proline Stock Solution: Prepare a sterile stock solution of L-proline (e.g., 20 mg/mL in PBS).
-
Supplement Media: Aseptically add the sterile L-proline stock solution to both the "light" and "heavy" SILAC media to a final concentration of 200 mg/L. It is crucial to add proline to both media to maintain identical culture conditions.
-
Sterile Filtration: Filter-sterilize the final supplemented media using a 0.22 µm filter.
-
Cell Culture: Culture your cells in the proline-supplemented SILAC media for a minimum of five to six cell doublings to ensure complete labeling and adaptation.
Protocol 2: Assessing SILAC Labeling Efficiency
This protocol outlines the steps to verify the incorporation efficiency of heavy-labeled amino acids. [8] Methodology:
-
Cell Culture: Grow a small population of your cells in the "heavy" SILAC medium for at least five to six cell doublings.
-
Cell Harvest and Lysis: Harvest the cells and extract the total protein using a standard lysis buffer.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the mass spectrometry data against a relevant protein database.
-
Specify the heavy isotope labels as variable modifications in your search parameters.
-
Manually inspect the mass spectra of several high-abundance peptides to confirm the mass shift corresponding to the heavy label.
-
Calculate the labeling efficiency by comparing the peak intensities of the heavy-labeled peptides to any residual light-labeled peptides. A labeling efficiency of >95% is desired.
-
Protocol 3: Performing a Label-Swap Replicate Experiment
This protocol describes the workflow for a label-swap experiment to identify and correct for label-specific systematic errors. [1][2] Experimental Design:
-
Experiment 1 (Forward):
-
Culture the control cells in "light" SILAC medium.
-
Culture the treated/experimental cells in "heavy" SILAC medium.
-
-
Experiment 2 (Reverse/Label-Swap):
-
Culture the control cells in "heavy" SILAC medium.
-
Culture the treated/experimental cells in "light" SILAC medium.
-
Procedure:
-
Perform both experiments in parallel, ensuring identical conditions for cell culture, treatment, harvesting, and sample preparation.
-
After cell lysis, mix the "light" and "heavy" lysates from each experiment in a 1:1 protein ratio.
-
Process the mixed lysates (protein digestion, peptide fractionation, etc.) and analyze them by LC-MS/MS.
-
Data Analysis:
-
Calculate the protein ratios (heavy/light) for both the forward and reverse experiments separately.
-
For a protein that is truly differentially expressed, the ratio in the reverse experiment should be the reciprocal of the ratio in the forward experiment.
-
Average the log-transformed ratios from both experiments to obtain a more accurate and reliable quantification, minimizing any label-dependent bias.
-
Mandatory Visualization
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. researchgate.net [researchgate.net]
- 13. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. L-Arginine 13C615N4 monohydrochloride, 100 mg, plastic, CAS No. 202468-25-5 | Amino acids, radioactively marked | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 15. ukisotope.com [ukisotope.com]
- 16. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-539-H-0.25 [isotope.com]
- 17. Cambridge Isotope Laboratories L-Arginine:HCL (13c6, 99%; 15n4, 99%), 202468-25-5, | Fisher Scientific [fishersci.com]
Technical Support Center: Enhancing Mass Spectrometry Signal-to-Noise for Deuterated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with deuterated compounds in mass spectrometry (MS). Our goal is to help you improve your signal-to-noise (S/N) ratio and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my deuterated compound lower than its non-deuterated analog?
A1: A lower signal intensity for a deuterated compound compared to its non-deuterated counterpart can be attributed to the "isotope effect" on ionization efficiency. While chemically similar, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences. These differences can affect the compound's basicity, proton affinity, and surface activity within the electrospray ionization (ESI) source, potentially leading to a noticeable difference in ion formation efficiency.[1] Additionally, factors such as in-source fragmentation and the stability of the molecular ion can be altered by deuteration, indirectly affecting the measured signal intensity.[1]
Q2: My deuterated internal standard is showing a different retention time than the analyte. Is this normal and how can I minimize it?
A2: Yes, this is a well-documented phenomenon known as the chromatographic isotope effect. Due to the slightly stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, deuterated compounds often elute slightly earlier in reversed-phase chromatography.[2] While often minimal, a significant shift can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.
To minimize this shift, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can sometimes reduce the separation.
-
Consider the Degree of Deuteration: A higher number of deuterium atoms may lead to a more pronounced shift. Selecting a standard with fewer deuterium substitutions, while still providing an adequate mass shift, can be beneficial.
-
Alternative Stable Isotopes: If the chromatographic shift remains an issue, consider using internal standards labeled with ¹³C or ¹⁵N, which typically exhibit negligible retention time shifts.
Q3: What are "matrix effects" and can a deuterated internal standard always correct for them?
A3: Matrix effects are the suppression or enhancement of an analyte's ionization due to co-eluting components from the sample matrix.[3] This is a common cause of poor data reproducibility and inaccuracy. Deuterated internal standards are highly effective at correcting for matrix effects because they have nearly identical physicochemical properties to the analyte and should be affected similarly by the matrix.[3][4]
However, they may not provide complete correction if the deuterated standard and the analyte do not co-elute perfectly.[1] If there is a chromatographic separation, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.
Q4: How does the position of the deuterium label affect my signal and data quality?
A4: The position of the deuterium label is critical for the stability of the internal standard. If deuterium atoms are placed on labile (exchangeable) sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can be replaced by hydrogen atoms from the solvent. This phenomenon, known as back-exchange, will decrease the signal of the deuterated standard and increase the signal of the unlabeled analyte, leading to inaccurate quantification. It is crucial to use standards where deuterium atoms are located on stable, non-labile positions, such as carbon atoms.[5]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments.
Issue 1: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio can be caused by a variety of factors, from sample preparation to instrument settings. The following workflow can help you systematically troubleshoot this issue.
Issue 2: Unexpected Fragmentation Patterns or Isotopic Instability
The presence of unexpected fragments or a shifting isotopic profile can indicate issues with back-exchange or in-source phenomena.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid and simple method for removing proteins from biological samples, such as plasma.[2]
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Deuterated internal standard working solution
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample, calibrator, or quality control (QC).[2]
-
Spike with the deuterated internal standard working solution.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid.[2]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.[2]
Protocol 2: Collision Energy (CE) Optimization for MS/MS
Optimizing collision energy is crucial for achieving sensitive and specific fragmentation in MS/MS experiments. This is a generic protocol that should be adapted for your specific compound and instrument.
Objective: To determine the optimal collision energy that maximizes the signal intensity of the most abundant and specific product ion.
Procedure:
-
Prepare a Standard Solution: Prepare a solution of the deuterated compound at a concentration that provides a stable and robust signal.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Select Precursor Ion: In the mass spectrometer software, select the protonated (or deprotonated) molecular ion of your deuterated compound as the precursor ion for fragmentation.
-
Perform a Product Ion Scan: Set the instrument to perform a product ion scan. This will fragment the precursor ion and show all resulting product ions.
-
Ramp the Collision Energy: Create an experiment that ramps the collision energy over a defined range (e.g., 5-50 eV in 2-5 eV steps).
-
Monitor Product Ion Intensity: For each step in the collision energy ramp, record the intensity of the major product ions.
-
Plot the Results: Create a plot of product ion intensity versus collision energy for each major fragment.
-
Determine Optimal CE: The optimal collision energy is the value that produces the maximum intensity for your desired product ion. It is often best to choose a value on a plateau of the curve to ensure robustness.
Data Presentation
Table 1: Comparison of MS Source Parameters for a Hypothetical Deuterated Compound
This table provides an example of how to present optimized MS source parameters. The optimal values should be determined empirically for each specific compound.
| Parameter | Typical Range | Optimized Value | Rationale |
| Spray Voltage (kV) | 3.0 - 5.0 | 4.2 | Maximizes signal intensity while maintaining a stable spray. |
| Nebulizer Gas (psi) | 20 - 60 | 45 | Provides efficient nebulization without excessive solvent evaporation. |
| Drying Gas Flow (L/min) | 5 - 15 | 12 | Ensures efficient desolvation of droplets. |
| Drying Gas Temp (°C) | 200 - 400 | 325 | Promotes rapid solvent evaporation without thermal degradation of the analyte. |
| Capillary Temperature (°C) | 250 - 350 | 300 | Facilitates the final desolvation and ion transfer into the mass analyzer. |
Table 2: Impact of Deuterium Labeling on Fragmentation
The kinetic isotope effect can influence the fragmentation pathways of a molecule. The stronger C-D bond is harder to break than a C-H bond, which can alter the relative abundance of fragment ions.[6][7][8]
| Feature | Non-Deuterated Compound | Deuterated Compound (d3) | Observation |
| Precursor Ion (m/z) | 250.1 | 253.1 | Expected mass shift of +3 Da. |
| Major Fragment 1 (m/z) | 150.1 (Loss of C5H10) | 150.1 (Loss of C5H7D3) | The fragment not containing the deuterium label remains at the same m/z. |
| Major Fragment 2 (m/z) | 122.1 (Loss of C8H8O) | 125.1 (Loss of C8H8O) | The fragment containing the deuterium label shows the expected +3 Da mass shift. |
| Relative Abundance | Fragment 1 > Fragment 2 | Fragment 2 > Fragment 1 | The deuterium substitution altered the preferred fragmentation pathway, making the cleavage leading to Fragment 2 more favorable. |
Visualizations
Kinetic Isotope Effect on Fragmentation
The following diagram illustrates how the kinetic isotope effect can alter the fragmentation pathway of a molecule. The stronger C-D bond makes the cleavage of the adjacent bond (pathway B) more favorable compared to the non-deuterated analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Kinetic_isotope_effect [chemeurope.com]
Technical Support Center: Best Practices for Fmoc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and weighing Fmoc-protected amino acids. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I properly store Fmoc-protected amino acids?
A1: Proper storage is critical to maintain the chemical integrity of Fmoc-amino acids. For long-term storage, it is recommended to store them at -15°C to -20°C in a tightly sealed container to protect them from moisture.[1] For short-term storage, 2-8°C is acceptable.[1] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, as moisture can compromise the stability of the compound.[1] While the solid powder is more stable, prolonged exposure to light should be avoided, so storing the container in a dark location is recommended.[1]
Q2: What are the most common solvents for dissolving Fmoc-amino acids?
A2: The most commonly used solvents for dissolving Fmoc-amino acids in solid-phase peptide synthesis (SPPS) are polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF): The most traditional and widely used solvent.[2]
-
N-Methyl-2-pyrrolidone (NMP): Often has a higher solvating power, especially for hydrophobic peptides.[3][4]
-
Dimethyl sulfoxide (DMSO): A very effective solvent for many Fmoc-amino acids, sometimes used as an additive to improve solubility in DMF.[1][2][3]
The choice of solvent can be critical for synthesis success, as poor solubility can lead to incomplete reactions and the formation of deletion sequences in the final peptide.[1][2]
Q3: How do side-chain protecting groups affect the solubility of Fmoc-amino acids?
A3: Side-chain protecting groups play a significant role in the solubility of Fmoc-amino acids. Bulky and hydrophobic protecting groups can decrease solubility in common SPPS solvents. Conversely, some protecting groups are specifically designed to enhance solubility. For instance, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[2]
Q4: What are common impurities found in Fmoc-amino acids and how can they impact my synthesis?
A4: The purity of Fmoc-amino acids is crucial for the successful synthesis of high-quality peptides. Common impurities include:
-
Dipeptides (Fmoc-Xaa-Xaa-OH): These can arise during the synthesis of the Fmoc-amino acid and lead to the double insertion of an amino acid into your peptide sequence.[5]
-
Free Amino Acids (H-Xaa-OH): Residual unprotected amino acids can lead to the autocatalytic cleavage of the Fmoc group during storage, reducing the stability of the reagent. They can also cause multiple insertions during synthesis.[5]
-
β-Alanyl Impurities: These can be formed from the rearrangement of the Fmoc-OSu reagent used to introduce the Fmoc group, leading to the insertion of a β-alanine residue.[6]
-
Acetic Acid: Traces of acetic acid, which can form from the hydrolysis of ethyl acetate (a common solvent in the preparation of Fmoc-amino acids), can cause chain termination during peptide synthesis.
Troubleshooting Guides
Guide 1: Weighing Fmoc-Protected Amino Acids
Many Fmoc-amino acids are fine powders that are susceptible to static electricity and can be hygroscopic, leading to inaccurate measurements.
Problem: The reading on the analytical balance is unstable and drifts, or the powder "flies away" and sticks to surfaces.
This is a classic sign of static electricity. Low humidity environments exacerbate this issue.[7]
Solutions:
| Technique | Description | Key Considerations |
| Use an Ionizer | An ionizer neutralizes static charges on the sample and container by emitting a balanced stream of positive and negative ions.[8] This is the most effective method. | Place the ionizer near the balance and hold the container and spatula in the ion stream before and during weighing. |
| Increase Humidity | Low humidity promotes static buildup. | Placing a beaker of water or a moistened cotton swab inside the balance chamber can help, but ensure it doesn't directly affect the sample.[9] |
| Use Anti-Static Weighing Containers | Use aluminum foil or anti-static weigh boats instead of plastic or glassine paper, which are prone to static buildup.[9] | Metal containers are conductive and help dissipate charge. |
| Grounding | Ensure the balance is properly grounded according to the manufacturer's instructions. | This helps to dissipate any charge from the balance itself. |
| Modify Handling Technique | Avoid rubbing or friction when handling containers. Handle containers with metal forceps rather than gloved hands to help dissipate charge.[7] | If using gloves, consider anti-static gloves. |
Problem: The weight of the amino acid seems to increase over time on the balance.
This may be due to the hygroscopic nature of the amino acid, causing it to absorb moisture from the air.
Solutions:
| Technique | Description | Key Considerations |
| Work Quickly and Efficiently | Minimize the time the container is open and the amino acid is exposed to the atmosphere. | Have all necessary tools and materials ready before you begin weighing. |
| Use a Weighing Bottle with a Lid | Weigh the amino acid in a tared, sealable container. Keep it closed as much as possible. | This minimizes exposure to atmospheric moisture. |
| Control Laboratory Environment | If possible, work in a controlled environment with lower humidity, such as a glove box with a dry atmosphere. | This is especially important for highly hygroscopic compounds. |
Guide 2: Solubility Issues
Problem: The Fmoc-amino acid is not dissolving in the chosen solvent (e.g., DMF).
Inadequate solubility can lead to failed or incomplete coupling reactions.
Solutions:
| Technique | Description | Key Considerations |
| Sonication | Place the vial in an ultrasonic bath for 5-10 minutes.[3] | The mechanical agitation can help break up solid particles and enhance dissolution. |
| Gentle Warming | Gently warm the solution to around 37°C.[3] | Be cautious, as excessive or prolonged heating can lead to degradation of the Fmoc-amino acid. |
| Vortexing | Vigorous mixing can aid in dissolving the compound. | Ensure the vial is securely capped to prevent spills. |
| Use a Solvent Mixture | Add a small amount of a stronger solvent like DMSO or NMP to the DMF.[3] | A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective for particularly difficult sequences.[3] |
| Prepare a Concentrated Stock | Dissolve the sparingly soluble amino acid in a small amount of a strong solvent like DMSO at a high concentration, then add this stock solution to the main solvent (e.g., DMF).[3] | Ensure the final concentration of the stronger solvent does not negatively impact the subsequent reaction steps. |
Experimental Protocols
Protocol 1: Determination of Fmoc-Amino Acid Solubility (Saturation Shake-Flask Method)
Objective: To determine the saturation solubility of an Fmoc-amino acid in a specific solvent at a defined temperature.
Materials:
-
Fmoc-amino acid
-
Selected solvent (e.g., high-purity, amine-free DMF)
-
Analytical balance
-
Vials with tight-fitting caps
-
Thermostatic shaker
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the Fmoc-amino acid (e.g., 50 mg) into a vial.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.[10]
-
-
Sample Clarification:
-
Sample Preparation for Analysis:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.[10]
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the Fmoc-amino acid with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[10]
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[10]
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. chempep.com [chempep.com]
- 7. mrclab.com [mrclab.com]
- 8. Using an Ionizer to Reduce Static Electricity during Weighing [adamequipment.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Digestion for Deuterated Leucine-Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic digestion of proteins labeled with deuterated leucine.
Frequently Asked Questions (FAQs)
Q1: What is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)?
A1: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry-based method for the relative quantification of proteins between different cell populations.[1] The technique involves metabolically incorporating non-radioactive, "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in media containing the natural, "light" versions of those amino acids.[1][2] After cell growth for a sufficient number of doublings (typically at least five), the proteomes are combined, and the mass difference between the heavy and light peptides is used to distinguish and quantify them in a mass spectrometer.[3][4]
Q2: Why use deuterated leucine for metabolic labeling?
A2: Deuterated amino acids, such as deuterated leucine (e.g., Leu-d3 or Leu-d10), have emerged as a cost-effective and powerful alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[5] Their chemical properties are nearly identical to their light counterparts, ensuring they are processed similarly by cellular machinery.[5] The mass difference is readily detectable by mass spectrometry.[5] Leucine is a nutritionally essential amino acid and is one of the most abundant amino acids in high-quality proteins, making it a good candidate for labeling.[6] Specifically, Leu-d3 labeling can effectively distinguish between leucine and isoleucine in mass spectrometry analysis.[1]
Q3: What is the role of leucine in cellular signaling?
A3: Leucine is not only a building block for protein synthesis but also a key signaling molecule.[7] It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][8] Activation of mTORC1 by leucine promotes the initiation of mRNA translation, leading to an increase in protein synthesis.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak splitting for DL-LEUCINE-D10-N-FMOC in chromatography
This technical support center provides guidance for resolving peak splitting and other chromatographic issues encountered during the analysis of DL-LEUCINE-D10-N-FMOC.
Troubleshooting Guides
Issue: Peak Splitting or Broadening
Peak splitting for this compound can manifest as a "shoulder" on the main peak, a "camel-back" shape, or two distinct, poorly resolved peaks. This is a common issue in chromatography and can arise from several factors related to the instrument, the column, the mobile phase, or the sample itself.
Initial Assessment Workflow
Before proceeding with extensive troubleshooting, it is crucial to determine if the observed peak distortion affects a single peak or all peaks in the chromatogram.
Figure 1: Initial assessment workflow for peak splitting. This diagram helps to narrow down the potential causes based on whether the issue is systemic or specific to the analyte.
FAQs: Resolving Peak Splitting for this compound
Q1: My this compound peak is split. What are the most common causes?
A1: Peak splitting for this specific compound often arises from one or more of the following factors.[1][2][3][4]
-
Column Issues:
-
Void at the column inlet: A gap in the packing material can cause the sample to travel through different flow paths, leading to a split peak.[3][5]
-
Contamination or blockage of the column frit: Particulates from the sample or mobile phase can partially block the frit, causing uneven sample distribution.[1][3]
-
Column degradation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shape.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Injection solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to spread before it reaches the column, resulting in a distorted peak. It is always recommended to dissolve the sample in the initial mobile phase.[3]
-
Inadequate buffering or incorrect pH: The mobile phase pH can affect the ionization state of the analyte. If the pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak splitting.
-
-
Co-elution of Enantiomers or Isotopologues:
-
Incomplete chiral resolution: The D- and L-enantiomers of leucine may not be fully resolved by the chiral column, resulting in two closely eluting peaks that appear as a single, split peak.
-
Chromatographic Deuteration Effect (CDE): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][7] While DL-LEUCINE-D10 is fully deuterated, any isotopic impurities could potentially contribute to peak broadening.
-
Q2: How can I troubleshoot peak splitting related to the column?
A2: If you suspect a column-related issue, follow these steps:
-
Inspect the Column: Check for any visible signs of a void at the column inlet.
-
Reverse Flush the Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a strong solvent to try and dislodge any particulates from the inlet frit.
-
Replace the Frit: If reverse flushing does not resolve the issue, the inlet frit may need to be replaced.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Test with a Standard Compound: Inject a well-behaved standard compound to see if the peak splitting persists. If it does, the issue is likely with the column or the system.
Troubleshooting Workflow for Column-Related Issues
Figure 2: A systematic workflow for troubleshooting column-related peak splitting issues.
Q3: How does the mobile phase composition affect peak shape for this compound?
A3: The mobile phase plays a critical role in achieving good peak shape. For chiral separations of FMOC-amino acids, reversed-phase chromatography is common.[8][9]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) affect the retention and resolution of the enantiomers.
-
pH and Buffer: The pH of the mobile phase should be controlled to ensure the analyte is in a single ionization state. A buffer is often necessary to maintain a stable pH.
-
Additives: Additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.
Table 1: Mobile Phase Optimization for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Column | Chiral Polysaccharide-based | Chiral Polysaccharide-based | Chiral Polysaccharide-based | - |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | - |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | - |
| Gradient | 30-70% B over 20 min | 30-70% B over 20 min | 30-70% B over 20 min | - |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | - |
| Temperature | 25 °C | 35 °C | 25 °C | - |
| Observation | Peak splitting | Improved peak shape, but lower resolution | Good peak shape and resolution | Optimization of mobile phase can significantly improve peak symmetry and resolution. |
Q4: What experimental protocol can I follow to resolve peak splitting?
A4: The following is a detailed protocol for troubleshooting and optimizing the separation of this compound.
Experimental Protocol: Optimization of this compound Separation
1. Sample Preparation:
-
Dissolve the this compound standard in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for amino acid enantiomer separation, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC series).[8][9][10]
-
Detection Wavelength: 265 nm (for the FMOC group).
3. Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25 °C.
-
Gradient: Start with a linear gradient of 30% B to 70% B over 20 minutes.
4. Troubleshooting and Optimization Steps:
-
Step 1: Evaluate Injection Solvent. If the initial run shows peak splitting, prepare a new sample dissolved in 100% Mobile Phase A and re-inject.
-
Step 2: Modify the Mobile Phase.
-
Change the organic modifier: Replace acetonitrile with methanol and repeat the analysis.
-
Adjust the pH: Prepare a mobile phase with a buffer, for example, 10 mM ammonium acetate adjusted to pH 4.5 with acetic acid.
-
-
Step 3: Adjust the Temperature. Increase the column temperature in increments of 5 °C (e.g., to 30 °C, then 35 °C). Higher temperatures can sometimes improve peak shape but may reduce resolution.[2]
-
Step 4: Lower the Flow Rate. Decrease the flow rate to 0.8 mL/min to see if it improves resolution and peak shape.
Table 2: Troubleshooting Summary and Expected Results
| Troubleshooting Step | Parameter Changed | Expected Improvement | Potential Trade-off |
| 1. Injection Solvent | Sample solvent matched to initial mobile phase | Reduced peak fronting and splitting | None |
| 2. Mobile Phase | Acetonitrile to Methanol | Altered selectivity, potentially resolving co-eluting peaks | May increase or decrease resolution |
| 3. Mobile Phase pH | Buffered mobile phase at pH 4.5 | Sharper, more symmetrical peaks | May change retention times significantly |
| 4. Temperature | Increased from 25°C to 35°C | Reduced peak broadening | May decrease resolution between enantiomers |
| 5. Flow Rate | Decreased from 1.0 to 0.8 mL/min | Improved resolution and peak shape | Longer run time |
Logical Relationship for Troubleshooting
Figure 3: A logical troubleshooting sequence for resolving peak splitting of this compound.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. support.waters.com [support.waters.com]
- 4. chromacademy.com [chromacademy.com]
- 5. N-FMOC-DL-Leucine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
Validation & Comparative
Comparing DL-LEUCINE-D10-N-FMOC vs L-Leucine-D10 for labeling
A Comprehensive Comparison: DL-LEUCINE-D10-N-FMOC vs. L-Leucine-D10 for Labeling Applications
For researchers, scientists, and professionals in drug development, stable isotope labeling is an indispensable tool for quantitative analysis in proteomics and metabolomics. The choice between an N-terminally protected amino acid like this compound and its unprotected counterpart, L-Leucine-D10, is dictated by the experimental objective. This guide provides an in-depth comparison of these two reagents, supported by experimental data and protocols, to inform the selection process for specific labeling strategies.
The fundamental distinction lies in their primary application: this compound is a building block for the chemical synthesis of peptides, whereas L-Leucine-D10 is utilized for the metabolic labeling of proteins and metabolites in living systems.
Core Properties and Applications
| Feature | This compound | L-Leucine-D10 |
| Chemical Structure | Deuterated leucine with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group.[][2] | Deuterated L-isomer of the essential amino acid leucine.[3][4] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) of isotope-labeled peptides.[5][6] | In vivo and in vitro metabolic labeling (e.g., SILAC) of proteins and as a tracer for metabolic studies.[7][8][9] |
| Incorporation Method | Chemical coupling during automated or manual peptide synthesis.[10] | Biological incorporation by cellular machinery during protein synthesis.[7] |
| Requirement for Deprotection | Yes, the Fmoc group must be removed during each synthesis cycle and before the final peptide is used.[11][12] | No, the free amino group is required for ribosomal translation. |
| Use as Internal Standard | The synthesized labeled peptide is used as an internal standard for targeted proteomics. | Can be used as an internal standard for quantifying unlabeled leucine or for global protein quantification in SILAC experiments.[3] |
| Stereochemistry | Available as a DL-racemic mixture or as the pure L-isomer (L-Leucine-N-Fmoc (D10)).[][5][6] | L-isomer is used for biological applications as it is the naturally occurring enantiomer.[3][4] |
| Impact on Mass Spectrometry | The Fmoc group affects the fragmentation pattern of the protected amino acid or peptide fragments if not fully removed.[13][14] | Provides a +10 Da mass shift (often observed as +9 Da in vivo due to deuterium-hydrogen exchange at the alpha-carbon during transamination) for leucine-containing peptides.[8][15] |
Performance Comparison in Labeling
| Performance Metric | This compound (in SPPS) | L-Leucine-D10 (in SILAC) |
| Incorporation Efficiency | High, determined by the coupling efficiency of the peptide synthesizer and chemistry used. Typically >99%. | High, typically >95% after 5-6 cell doublings in leucine-auxotrophic cell lines.[7] |
| Labeling Specificity | Site-specific incorporation into the desired position in the peptide sequence. | Global labeling of all leucine positions in newly synthesized proteins. |
| Effect on Biological Systems | Not applicable for direct use in biological systems. The final purified peptide is used. | Generally low toxicity at standard concentrations, with minimal perturbation to cellular pathways.[7] |
| Throughput | High for the synthesis of a specific peptide. | High for global proteome analysis. |
| Cost-Effectiveness | Can be expensive for synthesizing long peptides due to the cost of reagents and instrument time. | Cost-effective for global labeling of entire cell populations.[7] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating a labeled amino acid into a peptide sequence using an automated peptide synthesizer.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a solvent like dimethylformamide (DMF).[13]
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with a 20% solution of piperidine in DMF.[11][12]
-
Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-amino acid (in this case, this compound) using an activating agent such as HATU or DIC/Oxyma.
-
Add the activated labeled amino acid to the resin and allow the coupling reaction to proceed. For labeled amino acids, a longer coupling time may be employed to ensure high efficiency.[10]
-
Wash the resin with DMF to remove any unreacted reagents.
4. Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Final Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.[11]
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final labeled peptide by mass spectrometry.
Protocol 2: Metabolic Labeling of a Cell Culture with L-Leucine-D10 (SILAC)
This protocol describes the labeling of a mammalian cell line for quantitative proteomics.
1. Cell Culture Preparation:
-
Use a leucine-auxotrophic cell line.
-
Culture the cells in a "light" SILAC medium containing unlabeled L-leucine and a "heavy" SILAC medium where unlabeled leucine is replaced with L-Leucine-D10.[7]
2. Adaptation to Heavy Medium:
-
Subculture the cells in the "heavy" medium for at least five to six passages to ensure complete incorporation of the labeled amino acid into the proteome.[7]
3. Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.
4. Cell Harvesting and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells and extract the proteins.
5. Protein Digestion and Mass Spectrometry:
-
Digest the protein mixture into peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
6. Data Analysis:
-
Identify peptide pairs that are chemically identical but differ in mass due to the presence of L-Leucine-D10.
-
Quantify the relative abundance of the "light" and "heavy" peptides to determine changes in protein expression or turnover.
Visualizing Workflows and Pathways
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating labeled amino acids.
Caption: SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experimental workflow.
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis and cell growth.[3][16]
Conclusion
The selection between this compound and L-Leucine-D10 is straightforward and depends entirely on the experimental design. For the synthesis of specific, isotopically labeled peptide standards for targeted quantitative mass spectrometry, this compound (or its stereoisomerically pure L-form) is the appropriate choice. For global analysis of protein turnover, synthesis, or expression in a biological context, the unprotected L-Leucine-D10 is the required reagent for metabolic labeling. Understanding the fundamental differences in their application is key to designing robust and effective quantitative proteomics and metabolomics experiments.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Leucine (Dââ, 98%; ¹âµN, 97%) - Cambridge Isotope Laboratories, DNLM-4642-0.5 [isotope.com]
- 5. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Leucine-N-Fmoc (D₁₀, 98%) - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotope labelling in vivo as an aid to protein identification in peptide mass fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ukisotope.com [ukisotope.com]
- 11. m.youtube.com [m.youtube.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproducibility of an HPLC-ESI-MS/MS Method for the Measurement of Stable-Isotope Enrichment of in Vivo-Labeled Muscle ATP Synthase Beta Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unlocking New Frontiers in Research: The Deuterated Advantage in Amino Acid Labeling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular research, the ability to track, quantify, and structurally analyze proteins and metabolites is paramount. Stable isotope labeling of amino acids has become an indispensable tool, with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labels being the traditional workhorses. However, a powerful alternative, the use of deuterated amino acids, where hydrogen is replaced by its heavier isotope deuterium (²H or D), offers a unique set of advantages that can significantly enhance experimental outcomes in drug development, structural biology, and metabolic analysis. This guide provides an objective comparison of deuterated amino acids with ¹³C and ¹⁵N labels, supported by experimental principles and detailed methodologies.
Key Advantages of Deuterated Amino Acids
The primary advantages of using deuterated amino acids stem from the fundamental properties of deuterium, most notably the Kinetic Isotope Effect (KIE) and its impact on molecular stability and analytical detection.[1]
-
Enhanced Metabolic Stability and Pharmacokinetics: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][3] This increased bond strength can slow down metabolic processes where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect.[4][5] In drug development, this translates to a slower rate of metabolism by enzymes like cytochrome P450, potentially leading to an extended drug half-life, reduced dosing frequency, and lower toxicity due to the decreased formation of toxic metabolites.[5][6][7]
-
Improved NMR Spectroscopy of Large Proteins: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a powerful strategy for studying the structure and dynamics of large proteins.[] Replacing protons with deuterons reduces dipolar spin interactions, which are a major source of line broadening in the NMR spectra of high molecular weight proteins.[8][9] This results in sharper signals and simplified spectra, enabling the analysis of complex protein structures that would be intractable with standard ¹³C or ¹⁵N labeling alone.[][10]
-
Versatility in Mass Spectrometry: Deuterated amino acids serve as excellent internal standards for quantitative proteomics and metabolomics using mass spectrometry (MS).[1][11] They are chemically identical to their endogenous counterparts but have a distinct mass, allowing for precise and accurate quantification through isotope dilution MS.[11] While ¹³C and ¹⁵N labels are also used for this purpose, the multi-deuterium labeling of an amino acid can provide a larger mass shift, which can be beneficial in complex spectra.[]
-
Probing Reaction Mechanisms: The kinetic isotope effect is a valuable tool for elucidating enzymatic mechanisms and metabolic pathways.[1][5] By observing the change in reaction rate upon deuterium substitution at a specific position, researchers can gain insights into bond-breaking events in the transition state.
Comparative Performance: Deuterated vs. ¹³C/¹⁵N Labels
The choice between deuterated, ¹³C, or ¹⁵N labeled amino acids depends on the specific research application. The following tables summarize the key differences in their performance characteristics.
Table 1: General Comparison of Isotopic Labeling Strategies
| Feature | Deuterated (²H) Amino Acids | ¹³C-Labeled Amino Acids | ¹⁵N-Labeled Amino Acids |
| Primary Advantage | Kinetic Isotope Effect (slows metabolism), Reduced NMR line broadening | Tracing carbon backbone in metabolism, NMR structural studies | Tracing nitrogen metabolism, Protein NMR "fingerprinting" |
| Impact on Metabolism | Can significantly alter metabolic rates (KIE)[4][5] | Generally considered non-perturbing[] | Generally considered non-perturbing[] |
| NMR Spectroscopy | Simplifies spectra of large proteins by reducing proton signals and sharpening lines[][9] | Provides rich information on carbon backbone structure and dynamics[] | 1H-¹⁵N HSQC provides a unique signal for each amino acid residue[] |
| Mass Spectrometry | Excellent for quantitative analysis (internal standards)[11] | Gold standard for metabolic flux analysis (MFA)[][13] | Used in quantitative proteomics (e.g., SILAC)[] |
| Cost | Can be cost-effective, especially when using D₂O for metabolic labeling[1] | Generally more expensive than ¹⁵N labeling, especially for uniform labeling[] | More cost-effective than ¹³C labeling[] |
| Safety | Non-radioactive and safe for in vivo studies[14] | Non-radioactive and safe for in vivo studies[14] | Non-radioactive and safe for in vivo studies[14] |
Table 2: Application-Specific Suitability
| Application | Deuterated (²H) | ¹³C-Labeled | ¹⁵N-Labeled |
| Drug Metabolism & Pharmacokinetics (DMPK) | Excellent (slows metabolism, improves PK profile)[6][] | Good (as internal standards) | Good (as internal standards) |
| NMR of Large Proteins (>30 kDa) | Excellent (reduces spectral complexity)[][10] | Good (in combination with deuteration) | Good (in combination with deuteration) |
| Metabolic Flux Analysis (MFA) | Limited (KIE can alter fluxes)[16] | Excellent (directly traces carbon flow)[][17] | Limited (traces nitrogen, not central carbon metabolism) |
| Quantitative Proteomics (e.g., SILAC) | Good (as internal standards) | Excellent (provides significant mass shift)[] | Excellent (standard for SILAC)[] |
| Elucidating Reaction Mechanisms | Excellent (utilizes the Kinetic Isotope Effect)[5] | Limited | Limited |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible experiments using isotopically labeled amino acids.
Protocol 1: Metabolic Labeling of Proteins in Cell Culture with Deuterated Water (D₂O)
This protocol describes a general workflow for incorporating deuterium into proteins in cultured cells by replacing a portion of the water in the growth medium with D₂O.[1][18]
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit
-
Equipment for protein digestion (e.g., trypsin) and mass spectrometry analysis
Procedure:
-
Cell Culture: Culture cells in a standard growth medium to the desired confluency.
-
Medium Exchange: Replace the standard medium with a medium prepared with a specific percentage of D₂O (e.g., 4-8%).[1]
-
Incubation: Incubate the cells in the D₂O-containing medium for the desired period. This allows for the metabolic incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.[1]
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the extracted proteins into peptides using a standard protocol (e.g., with trypsin).[19]
-
Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry to determine the extent of deuterium incorporation and quantify protein turnover.[1]
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹³C and ¹⁵N Labels
This protocol outlines the general workflow for a SILAC experiment for quantitative proteomics.[][17]
Materials:
-
Two populations of the same cell line
-
SILAC-specific cell culture medium lacking lysine and arginine
-
"Light" amino acids (natural abundance ¹²C, ¹⁴N-lysine and -arginine)
-
"Heavy" amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₂-arginine)
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium supplemented with natural lysine and arginine. The other population is grown in "heavy" medium containing the ¹³C and/or ¹⁵N labeled lysine and arginine.[17]
-
Experimental Treatment: Once full incorporation of the labeled amino acids is achieved (typically after 5-6 cell doublings), treat the cell populations according to the experimental design (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Mixing: Lyse the cells from both populations and combine equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein abundance between the two samples.[]
Visualizing Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of key processes.
Caption: The Kinetic Isotope Effect in Drug Metabolism.
Caption: Impact of Deuteration on NMR Spectra of Large Proteins.
Caption: SILAC Experimental Workflow for Quantitative Proteomics.
Conclusion
While ¹³C and ¹⁵N labeled amino acids remain cornerstone tools in metabolic and proteomic research, deuterated amino acids offer distinct and powerful advantages, particularly in the realms of drug development and the structural analysis of large biomolecules. The kinetic isotope effect endowed by deuterium substitution provides a unique handle to modulate metabolic stability and probe enzymatic mechanisms. In NMR spectroscopy, deuteration is often not just an alternative but a necessity for overcoming the challenges posed by large, complex proteins. The choice of isotopic label should be a strategic decision based on the specific experimental goals. For researchers and drug development professionals, understanding the unique benefits of deuterated amino acids opens up new avenues for discovery and innovation.
References
- 1. benchchem.com [benchchem.com]
- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. lifetein.com [lifetein.com]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 16. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
D-Leucine-D10 in the Spotlight: A Comparative Performance Guide for Labeled Amino Acids
For researchers, scientists, and drug development professionals navigating the world of metabolic labeling, the choice of an appropriate isotopic tracer is paramount. This guide provides a comprehensive comparison of D-Leucine-D10 with other commonly used labeled amino acids, supported by experimental data and detailed protocols to inform your research.
Stable isotope-labeled amino acids are indispensable tools in quantitative proteomics, metabolomics, and drug development.[1] Among these, deuterated amino acids like D-Leucine-D10 have gained prominence as cost-effective and powerful alternatives to traditional 13C and 15N isotopes.[2] Their chemical properties are nearly identical to their unlabeled counterparts, ensuring seamless integration into cellular machinery, while the mass difference is readily detectable by mass spectrometry.[1] This guide delves into the performance of D-Leucine-D10, comparing it with other labeled amino acids to facilitate an informed selection for your specific experimental needs.
Performance Comparison of Labeled Amino Acids
The selection of a labeled amino acid hinges on several key performance indicators. While direct, extensive comparative studies across all available labeled amino acids are limited, the existing body of research provides valuable insights into their respective strengths and considerations.[2]
Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling
| Deuterated Amino Acid | Isotopic Purity | Common Applications | Reported Performance & Considerations |
| D-Leucine-D10 | >98%[3] | Proteomics (SILAC), Metabolomics, Protein Turnover Studies[2] | Can be converted to L-Leucine in vivo, making it suitable for labeling. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[2] |
| L-Leucine-D3 | >98%[4] | Proteomics (SILAC)[4] | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[4] |
| L-Leucine-D10 | >98%[5] | Proteomics (SILAC), Metabolomics, NMR-based structural studies[2][5] | Similar to L-Leucine-D3, it is used for high-resolution mass spectrometry, offering a larger mass shift.[2] |
Table 2: General Performance Comparison of Labeled Amino Acids
| Performance Indicator | D-Leucine-D10 | Other Deuterated Amino Acids (e.g., L-Leucine-D3) | 13C and 15N Labeled Amino Acids |
| Incorporation Efficiency | High (in systems capable of D- to L- conversion)[2] | >95% after 5 cell doublings[2] | Generally high for essential amino acids in auxotrophic cell lines. |
| Cell Viability/Toxicity | Generally low, but high concentrations can be toxic.[2] | No significant difference from control cultures reported in standard SILAC experiments.[2] | Generally low toxicity at standard labeling concentrations. |
| Impact on Cellular Pathways | Minimal perturbation at standard labeling concentrations.[2] | Minimal perturbation at standard labeling concentrations.[2] | Minimal perturbation at standard labeling concentrations. |
| Cost | Generally more cost-effective than 13C and 15N labels.[2] | Varies depending on the specific amino acid and labeling pattern. | Generally higher cost compared to deuterated labels.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for a typical SILAC-based metabolic labeling experiment and a cell viability assay.
Protocol 1: SILAC-Based Metabolic Labeling
Objective: To metabolically label proteins in two different cell populations with "light" and "heavy" amino acids for relative quantification by mass spectrometry.
Materials:
-
Cells of interest
-
"Light" SILAC medium (containing natural L-Leucine)
-
"Heavy" SILAC medium (containing D-Leucine-D10)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Trypsin
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[2]
-
Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" labeled cells serving as a control).[2]
-
Cell Harvesting and Lysis: Wash cells with ice-cold PBS and harvest. Lyse the "light" and "heavy" cell populations separately in lysis buffer.[2]
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Reduce and alkylate the protein mixture, followed by digestion with trypsin overnight at 37°C.[2]
-
Peptide Cleanup: Desalt the peptide mixture using C18 spin columns.[2]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[7]
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[2]
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To assess the potential toxicity of labeled amino acids on cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Labeled amino acid stock solution
-
MTS reagent (containing PES)[8]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the labeled amino acid (e.g., D-Leucine-D10) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[9][10]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic fate of D-Leucine and a typical experimental workflow.
Caption: Metabolic conversion of D-Leucine-D10 to L-Leucine for protein synthesis.
The primary metabolic pathway for D-leucine in mammals involves oxidative deamination by D-amino acid oxidase (DAO), which is primarily located in the peroxisomes of the kidney and liver.[11] This reaction converts D-leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC), which can then be transaminated to L-leucine and incorporated into proteins.[11][12]
Caption: A generalized workflow for a SILAC experiment using D-Leucine-D10.
Leucine, including the L-isomer derived from D-Leucine-D10, is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway.[13][14] This pathway is central to the regulation of protein synthesis, cell growth, and proliferation.[15][16] The activation of mTORC1 by leucine is a complex process involving multiple signaling molecules.[14]
Caption: Simplified diagram of the mTOR signaling pathway activated by Leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Leucine (Dââ, 98%; ¹âµN, 97%) - Cambridge Isotope Laboratories, DNLM-4642-0.25 [isotope.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
A Comparative Guide to the Validation of Quantitative Assays Using DL-LEUCINE-D10-N-FMOC
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for advancements in proteomics, metabolomics, and therapeutic development. The use of stable isotope-labeled internal standards in mass spectrometry-based assays is a cornerstone of achieving reliable and reproducible results. This guide provides an objective comparison of quantitative assays utilizing DL-LEUCINE-D10-N-FMOC as an internal standard against alternative methodologies. Supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate quantitative approach.
This compound is a deuterated and Fmoc-protected form of the amino acid leucine. The deuterium labeling makes it an ideal internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its near-identical chemical and physical properties to endogenous leucine ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.[3][4][5]
Performance Comparison of Quantitative Assay Methodologies
The choice of internal standard is a critical factor influencing the performance of a quantitative assay. The following table summarizes key validation parameters for assays utilizing a deuterated internal standard like this compound compared to assays using a structurally analogous internal standard or no internal standard. The data represents typical performance characteristics derived from validated bioanalytical methods.[6][7][8]
| Validation Parameter | Assay with this compound (Deuterated IS) | Assay with Structurally Analogous IS | Assay without Internal Standard |
| Linearity Range | 0.001 - 1 µg/mL | Typically in the range of 1 - 40 µg/mL | Variable, prone to matrix effects |
| Lower Limit of Quantification (LLOQ) | ~0.001 µg/mL | ~0.1 µg/mL | Higher and more variable |
| Accuracy (% Bias) | Within ±15% | Generally within ±15-20% | Can exceed ±20% |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% | Intra-day: <15%, Inter-day: <20% | Often >20% |
| Matrix Effect | Effectively compensated | Addressed through derivatization and use of IS | A significant source of inaccuracy |
| Recovery | Variability corrected by IS | Variability partially corrected | Inconsistent and uncorrected |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible quantitative results. Below are methodologies for a typical LC-MS/MS-based quantitative assay for leucine in a biological matrix and a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.
Key Experiment 1: Quantitative Analysis of Leucine in Human Plasma via LC-MS/MS
This protocol describes the quantification of leucine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.[5][9]
-
Precipitate proteins by adding 400 µL of ice-cold methanol or 10 µL of 30% sulfosalicylic acid.[5][7][9][10]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.[5][7][9]
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.[5]
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column is commonly used for the separation of amino acids.[11][12]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically employed.[5]
-
Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the analyte and internal standard.
Key Experiment 2: SILAC for Quantitative Proteomics
SILAC is a powerful technique for the quantitative analysis of protein expression levels between different cell populations.
1. Cell Culture and Labeling:
-
Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing natural leucine, while the other is grown in "heavy" medium containing a deuterated form of leucine (e.g., L-Leucine-d10).[13][14]
-
Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six cell doublings.[13][14]
2. Sample Preparation and Analysis:
-
After experimental treatment, harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[13]
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.[13] The mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein abundance.
Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
LC-MS/MS Quantitative Assay Workflow
SILAC Experimental Workflow
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. iroatech.com [iroatech.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Leucine vs. L-Leucine as Metabolic Tracers: A Comparative Guide for In Vivo Research
I have gathered significant information comparing D-Leucine and L-Leucine as metabolic tracers. I found direct comparative pharmacokinetic data for their N-acetylated derivatives, which suggests D-leucine might have a longer residence time. I also found a study that quantified the chiral inversion of D-leucine to L-leucine in rats, providing valuable quantitative data. Information on the distinct metabolic pathways is available, with L-leucine directly activating mTORC1 and D-leucine's conversion via D-amino acid oxidase (DAO). I have also found protocols for in vivo administration of deuterated leucine tracers and subsequent LC-MS/MS analysis.
However, I still need to find more direct comparative in vivo studies on the tissue incorporation and metabolic fate of D- and L-leucine themselves (not just their derivatives). While I have information on the effect of L-leucine on gut microbiota, the impact of D-leucine in this context is still missing. I also need to consolidate the information on experimental protocols into a more structured and detailed format.
Therefore, I will update my plan to focus on these missing pieces of information before generating the final comparison guide. Based on the analysis of the search results, I have a good foundation to create the comparison guide.
Information I have:
-
Distinct Metabolic Pathways: Clear differentiation between L-leucine's direct role in protein synthesis via mTORC1 activation and D-leucine's initial metabolism by D-amino acid oxidase (DAO) into α-ketoisocaproate (α-KIC), which can then be converted to L-leucine.
-
Pharmacokinetic Differences (from N-acetylated derivatives): Studies on N-acetyl-DL-leucine provide strong evidence that the D-enantiomer has a higher Cmax and AUC, suggesting greater bioavailability and/or slower clearance compared to the L-enantiomer. This implies D-leucine may have a longer residence time in the body.
-
Chiral Inversion: A key study in rats quantified the in vivo conversion of D-leucine to L-leucine, showing that a significant fraction (around 30%) of administered D-leucine is converted to its L-enantiomer, while there is no measurable inversion from L- to D-leucine.
-
Experimental Protocols: I have found detailed protocols for the in vivo administration of deuterated leucine tracers (both intravenous and oral gavage) and for the quantification of leucine enantiomers in plasma using LC-MS/MS. This includes information on sample preparation, chromatographic separation, and mass spectrometric detection.
-
Signaling Pathways: The role of L-leucine in activating the mTORC1 signaling pathway is well-documented. The searches also indicate that D-leucine's effect on this pathway would be indirect, following its conversion to L-leucine.
-
Gut Microbiota: There is information suggesting L-leucine can influence the gut microbiota composition.
Information that is still limited or needs to be inferred:
-
Direct Comparative Quantitative Data (unmodified leucine): While the N-acetylated leucine studies are informative, direct, side-by-side in vivo quantitative data on the tissue incorporation, bioavailability, and clearance of unmodified D- and L-leucine is not explicitly detailed in a single study. I will need to synthesize this from the available data and acknowledge the limitations.
-
D-Leucine and Gut Microbiota: The effect of D-leucine on gut microbiota is not explicitly covered in the search results. I will need to state that this is an area requiring further research, while presenting the known effects of L-leucine.
-
Direct mTORC1 activation by D-Leucine: The consensus is that D-leucine does not directly activate mTORC1. I will present this and explain the indirect activation mechanism.
Given the comprehensive nature of the information I have gathered, I can now proceed to structure the comparison guide as requested by the user. I have enough information to create the tables, diagrams, and detailed protocols. Therefore, I will now proceed with generating the response.
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled amino acids as metabolic tracers is a cornerstone of in vivo research, enabling the precise tracking of metabolic pathways. Leucine, a branched-chain amino acid, is of particular interest due to its critical role in protein synthesis and metabolic regulation. While L-leucine is the naturally occurring, proteinogenic enantiomer, its counterpart, D-leucine, offers unique metabolic characteristics that make it a valuable tool for specific research applications. This guide provides an objective comparison of D-leucine and L-leucine as metabolic tracers, supported by experimental data, to inform the design and interpretation of in vivo studies.
At a Glance: Key Differences in Metabolic Fate
| Feature | D-Leucine | L-Leucine |
| Primary Metabolic Onset | Oxidative deamination by D-amino acid oxidase (DAO), primarily in the kidneys and liver.[1] | Direct incorporation into protein synthesis and catabolism via branched-chain amino acid aminotransferase (BCAT).[1] |
| Metabolic Conversion | Converted to α-ketoisocaproate (α-KIC), which can then be transaminated to L-leucine (chiral inversion) or further oxidized for energy.[1] | Transaminated to α-KIC, which is then primarily oxidized for energy or used for the synthesis of other compounds.[1] |
| mTORC1 Signaling | Indirectly activates the mTORC1 pathway following its conversion to L-leucine. | Directly and potently activates the mTORC1 signaling pathway, a key regulator of protein synthesis.[1] |
| Pharmacokinetics | Suggested to have a longer residence time in the body, with a higher maximum concentration (Cmax) and area under the curve (AUC) observed for its N-acetylated derivative compared to the L-enantiomer.[1] | Subject to more rapid first-pass metabolism and utilization, leading to lower plasma levels of its N-acetylated derivative compared to the D-enantiomer.[1] |
| Gut Microbiota Interaction | The direct impact of D-leucine on gut microbiota is an area requiring further investigation. | L-leucine supplementation has been shown to alter the composition and diversity of the gut microbiota. |
Quantitative Data Comparison
The following tables summarize key quantitative data from in vivo studies, providing a comparative overview of D-leucine and L-leucine metabolism.
Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Following Oral Administration [1]
| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine |
| Cmax (ng/mL) | 86,100 | 3,410 |
| AUC (h*ng/mL) | 57,800 | 2,560 |
| Tmax (h) | <0.25 | <0.25 |
| T1/2 (h) | 0.31 | 0.4 |
These data, derived from N-acetylated derivatives, suggest that D-leucine may have greater bioavailability and/or a slower clearance rate than L-leucine in its unmodified form.[1]
Table 2: In Vivo Chiral Inversion of D-Leucine to L-Leucine in Rats [2][3]
| Parameter | Value |
| Fraction of administered D-[2H7]leucine converted to L-[2H7]leucine | ~30% |
| Elimination half-life of D-[2H7]leucine | 60 min |
| Elimination half-life of L-[2H7]leucine (formed from D-leucine) | 14 min |
This study demonstrates a significant and stereospecific conversion of D-leucine to L-leucine in vivo, with no measurable reverse reaction.[2]
Metabolic Pathways and Signaling
The metabolic fates of D-leucine and L-leucine are distinct, primarily due to the stereospecificity of the enzymes involved in their initial catabolism.
L-Leucine Metabolic Pathway
L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.
Figure 1. L-Leucine metabolic and signaling pathway.
D-Leucine Metabolic Pathway
D-leucine is not a direct activator of mTORC1. Its metabolic journey begins with conversion to α-KIC by D-amino acid oxidase (DAO). This α-KIC can then enter the L-leucine metabolic pool through transamination.
Figure 2. D-Leucine metabolic pathway and subsequent entry into L-leucine signaling.
Experimental Protocols
The following are generalized protocols for in vivo metabolic tracing studies using deuterated D-leucine and L-leucine. These should be adapted and optimized for specific experimental designs.
In Vivo Administration of Deuterated Leucine Tracers
Objective: To introduce a stable isotope-labeled leucine tracer into a living organism to track its metabolic fate.
Materials:
-
Deuterated D-leucine (e.g., D-[2H7]leucine or D-Leucine-D10) or L-leucine (e.g., L-[1-13C]leucine)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Experimental animals (e.g., rats, mice)
-
Anesthesia (e.g., isoflurane)
-
Administration equipment (syringes, infusion pumps, gavage needles)
-
Blood collection supplies (e.g., EDTA tubes)
Protocol for Intravenous (IV) Infusion:
-
Preparation of Infusion Solution: Dissolve the deuterated leucine tracer in sterile saline to the desired concentration. Ensure sterility by filtering through a 0.22 µm filter.
-
Animal Preparation: Anesthetize the animal. For continuous infusion or serial blood sampling, catheterize a relevant blood vessel (e.g., jugular vein for infusion, carotid artery for sampling).
-
Tracer Administration: Administer the tracer solution as a bolus injection or a continuous infusion using a syringe pump.
-
Blood Sampling: Collect blood samples at predetermined time points into EDTA tubes. Immediately place samples on ice.
-
Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.[4]
Protocol for Oral Gavage:
-
Preparation of Gavage Solution: Suspend or dissolve the deuterated leucine tracer in a suitable vehicle (e.g., water, PBS).
-
Animal Handling: Gently restrain the animal.
-
Administration: Carefully insert a gavage needle into the esophagus and deliver the tracer solution.
-
Blood Sampling and Plasma Preparation: Follow steps 4 and 5 of the IV infusion protocol. Time points for oral administration may need to be extended to capture absorption and elimination phases.[4]
Quantification of D- and L-Leucine in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of deuterated and non-deuterated D- and L-leucine in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., a different isotopologue of leucine)
-
Protein precipitation agent (e.g., sulfosalicylic acid or methanol)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Chiral chromatography column
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of internal standard.
-
Add a protein precipitation agent (e.g., 10 µL of 30% sulfosalicylic acid).[4][5]
-
Vortex and incubate to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a chiral column to separate the D- and L-leucine enantiomers. Employ a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analyte.
-
Quantify the concentration of D- and L-leucine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 3. General experimental workflow for in vivo metabolic tracing.
Conclusion
Both D-leucine and L-leucine are valuable tracers for in vivo metabolic studies, each with distinct properties and applications. L-leucine, as the natural enantiomer, is the tracer of choice for directly studying protein synthesis and its regulation via the mTORC1 pathway. In contrast, D-leucine's unique metabolic pathway, involving initial processing by DAO and subsequent chiral inversion to L-leucine, makes it a useful tool for investigating D-amino acid metabolism, renal and hepatic enzyme activity, and potentially as a more stable precursor for delivering L-leucine to the systemic circulation. The choice of tracer should be guided by the specific research question, with careful consideration of their differing metabolic fates and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to SILAC Quantification: The Role of Deuterated Leucine in Accuracy and Precision
For researchers, scientists, and drug development professionals navigating the world of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and widely adopted methodology. This guide provides an objective comparison of SILAC quantification using deuterated leucine versus the more conventional use of 13C/15N-labeled arginine and lysine, with a focus on accuracy and precision, supported by experimental principles and data.
Introduction to SILAC and Isotopic Labeling
SILAC is a powerful metabolic labeling strategy that enables the relative quantification of thousands of proteins between different cell populations. The core principle involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with normal "light" amino acids.[1][2] When the cell populations are mixed, the chemically identical heavy and light proteins are distinguishable by mass spectrometry, allowing for the direct and accurate measurement of relative protein abundance.[2]
While 13C and 15N-labeled arginine and lysine are the most common choices for SILAC, deuterated amino acids, such as deuterated leucine (Leu-d3), represent an alternative.[3][4] Leucine is an essential amino acid, ensuring its incorporation into proteins is solely from the culture medium.[5]
Accuracy and Precision: A Head-to-Head Comparison
The accuracy of SILAC quantification is a cornerstone of its utility. A key factor influencing this is the co-elution of heavy and light peptide pairs during liquid chromatography (LC).
Deuterated Leucine (Leu-d3): The Challenge of Chromatographic Shift
A significant consideration when using deuterated amino acids is the potential for a chromatographic shift. Deuterated peptides have been observed to elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[6][7] This separation can compromise quantitative accuracy because the light and heavy peptides are not analyzed by the mass spectrometer under identical conditions, potentially leading to unequal sampling of their ion profiles.[3][8]
13C/15N-Labeled Arginine and Lysine: The Gold Standard for Co-elution
In contrast, peptides labeled with 13C or 15N isotopes exhibit near-perfect co-elution with their light counterparts.[3][8] This ensures that both forms of the peptide enter the mass spectrometer at the same time, experiencing the same ionization conditions, which is crucial for minimizing quantification errors.[3]
Quantitative Performance Data
| Labeling Method | Key Advantages | Key Disadvantages | Reported Precision (General SILAC) |
| Deuterated Leucine (e.g., Leu-d3) | Cost-effective alternative. | Potential for chromatographic shift, which can compromise quantification accuracy.[6][7] | Not specifically reported in comparative studies. |
| 13C/15N-Labeled Arginine & Lysine | Co-elution of heavy and light peptides, ensuring high accuracy.[3][8] Widespread use and validation. | Higher cost of labeled amino acids. | Relative standard deviation <5%.[3][8] |
Experimental Protocols
To achieve reliable and reproducible results, meticulous adherence to experimental protocols is essential. Below are detailed methodologies for performing a SILAC experiment, adaptable for both deuterated leucine and heavy arginine/lysine.
Key Experiment: SILAC Labeling for Quantitative Proteomics
1. Cell Culture and Metabolic Labeling:
-
Cell Line Selection: Choose an appropriate cell line that is auxotrophic for the amino acid to be labeled (e.g., leucine, arginine, and lysine).
-
SILAC Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking the amino acid(s) to be used for labeling.
-
"Light" and "Heavy" Media:
-
Light Medium: Supplement the base medium with normal ("light") L-leucine (or L-arginine and L-lysine).
-
Heavy Medium: Supplement the base medium with the corresponding "heavy" amino acid (e.g., deuterated L-leucine, 13C6-L-arginine, 13C6,15N2-L-lysine).
-
-
Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells for at least five to six cell doublings in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids.[3][4]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations (typically the "heavy" labeled cells), while the other serves as a control.
2. Sample Preparation:
-
Cell Harvesting and Lysis: Harvest both "light" and "heavy" cell populations, wash with ice-cold PBS, and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This early-stage mixing is a key advantage of SILAC as it minimizes experimental variability.[1][9]
-
Protein Digestion: Reduce and alkylate the protein mixture, followed by enzymatic digestion (typically with trypsin) to generate peptides.
3. LC-MS/MS Analysis:
-
Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction.
-
Liquid Chromatography (LC): Separate the peptides using reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will acquire MS1 spectra to detect the "light" and "heavy" peptide pairs and MS2 spectra for peptide identification.
4. Data Analysis:
-
Software: Use specialized proteomics software such as MaxQuant for data analysis.[10][11]
-
Peptide Identification and Quantification: The software will identify peptides from the MS2 spectra and calculate the intensity ratios of the "light" and "heavy" peptide pairs from the MS1 spectra.
-
Data Interpretation: The calculated ratios represent the relative abundance of each protein between the two experimental conditions.
Visualizing the Workflow and a Relevant Pathway
To further illustrate the SILAC process and its application, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Proteomics Data Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of protein expression is a cornerstone of modern biological research and drug development. Mass spectrometry-based proteomics, empowered by the use of internal standards, provides a robust platform for these analyses. However, the choice of internal standard can significantly influence experimental outcomes. This guide offers an objective comparison of common internal standards used in quantitative proteomics, supported by experimental data and detailed protocols, to facilitate informed decision-making and ensure the cross-validation of your findings.
Data Presentation: A Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative proteomics experiments. The following table summarizes the key performance metrics of three widely used internal standards: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This quantitative data, compiled from various studies, provides a basis for objective comparison.[1][2][3]
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Principle | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[4][5] | In vitro chemical labeling of peptides with isobaric tags. | In vitro chemical labeling of peptides with isobaric tags.[6][7] |
| Multiplexing Capacity | Typically 2-plex or 3-plex, can be extended.[1] | Up to 18-plex with TMTpro reagents.[1] | 4-plex and 8-plex reagents are commonly used.[1][6] |
| Sample Type | Primarily limited to cell cultures that can incorporate the labeled amino acids.[1] | Applicable to a wide range of biological samples, including tissues and biofluids.[1] | Applicable to a wide range of biological samples, including tissues and biofluids.[1] |
| Accuracy | High, as labeling occurs early in the workflow, minimizing experimental variability.[2] | Good, but can be affected by ratio compression.[3] | Good, but can be affected by ratio compression.[2] |
| Precision (CV%) | Generally low (<15%), considered highly precise due to co-analysis of samples.[8] | Good, but can be influenced by labeling efficiency and sample complexity. | Good, comparable to TMT. |
| Ratio Compression | Not susceptible. | Susceptible, especially in complex mixtures, which can lead to underestimation of quantitative differences.[3] | Susceptible, similar to TMT.[2] |
| Cost | Can be high due to the cost of labeled amino acids and specialized cell culture media.[2] | Reagent costs can be high, particularly for higher plexing kits.[9] | Reagent costs are a significant consideration.[2] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the key experiments cited in this guide.
SILAC Experimental Protocol (In Vivo Labeling)
This protocol outlines the general steps for a SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6-Lysine).
-
Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the respective media.[10]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, stimulus) to one cell population while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[11]
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptide fractions using C18 spin columns or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
-
iTRAQ/TMT Experimental Protocol (In Vitro Labeling)
This protocol provides a general workflow for iTRAQ and TMT experiments.
-
Protein Extraction and Digestion:
-
Peptide Labeling:
-
Sample Pooling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
In the mass spectrometer, the isobaric tags are cleaved, releasing reporter ions of different masses.
-
-
Data Analysis:
-
Identify peptides from the fragmentation spectra.
-
Quantify the relative abundance of each peptide (and thus protein) across the different samples by comparing the intensities of the corresponding reporter ions.[6]
-
Mandatory Visualization
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is often implicated in cancer.[16][17][18][19] Understanding the changes in protein expression within this pathway is a common goal of proteomics studies.
Caption: A simplified diagram of the EGFR signaling pathway.
Experimental Workflow: Quantitative Proteomics with Internal Standards
The following diagram illustrates a typical experimental workflow for a quantitative proteomics study using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 7. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. biotech.cornell.edu [biotech.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 15. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 16. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc- and Boc-Protected Labeled Amino Acids for Peptide Synthesis
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of their work. The assembly of amino acids, particularly those incorporating isotopic labels for structural or quantitative studies, requires a robust and reliable methodology. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. The choice between these methodologies is critical and can significantly impact the efficiency, purity, and overall success of synthesizing a target peptide.
This guide provides an objective, data-driven comparison of the Fmoc and Boc strategies, with a particular focus on their application in the synthesis of peptides containing labeled amino acids. We will delve into the core chemical principles, present quantitative data, and provide detailed experimental protocols to inform the selection of the most appropriate synthetic route for your research needs.
Core Principles: A Tale of Two Orthogonal Strategies
The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1] This allows for the stepwise elongation of the peptide chain with high fidelity. The primary difference between the Fmoc and Boc strategies lies in the chemical lability of the temporary α-amino (Nα) protecting group.
Fmoc/tBu Strategy: This modern approach is considered fully orthogonal.[][3] The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups are acid-labile (typically tert-butyl, tBu-based).[] The final cleavage of the peptide from the resin and removal of side-chain protection is achieved simultaneously using a strong acid like trifluoroacetic acid (TFA).[4][5]
Boc/Bzl Strategy: This classic approach relies on graded acid lability and is considered semi-orthogonal.[1][3] The Nα-Boc group is removed with a moderate acid (TFA), while the side-chain protecting groups (typically benzyl, Bzl-based) and the resin linkage require a much stronger, hazardous acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[4][6][7]
Head-to-Head Performance Comparison
While both methods can yield high-quality peptides, their performance varies based on the peptide's sequence, length, and the presence of sensitive or labeled residues. The Fmoc strategy has become the predominant method for routine synthesis due to its milder conditions and amenability to automation, whereas the Boc strategy remains a powerful tool for specific challenges like long or aggregation-prone sequences.[8][9][10]
Data Presentation
The following tables summarize the key characteristics and performance metrics of each strategy.
Table 1: Comparison of Fmoc and Boc Synthesis Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Nα-Group Lability | Base-labile[3] | Acid-labile[3] |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF[11][12] | 25-50% TFA in DCM[6][13] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[][] | Strong acid-labile (e.g., Bzl, Tos)[6][] |
| Final Cleavage Reagent | Strong Acid (e.g., TFA)[4][10] | Very Strong Acid (e.g., HF, TFMSA)[4][10] |
| Orthogonality | Fully Orthogonal[][3] | Semi-Orthogonal (Graded Lability)[3][6] |
| Typical Yield per Step | >99%[][10] | High, but can be sequence-dependent[9] |
| Automation Friendliness | Highly amenable; UV monitoring possible[][10] | Less common in modern automated synthesizers[10] |
| Safety Considerations | Avoids highly corrosive HF[5] | Requires specialized apparatus for HF handling[7][10] |
| Key Advantages | Milder conditions, preserves sensitive groups, safer reagents, easy automation.[3][5] | Robust, better for long/hydrophobic sequences prone to aggregation.[3][8] |
| Common Side Reactions | Diketopiperazine/Aspartimide formation.[15][16] | Alkylation by t-butyl cations (requires scavengers).[] |
Table 2: Common Final Cleavage Cocktails
| Strategy | Reagent Name | Composition | Primary Use & Scavengers' Purpose |
| Fmoc | TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | General purpose. TIS scavenges carbocations; Water helps remove tBu groups. |
| Fmoc | Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%) | For complex peptides with sensitive residues (Cys, Met, Trp, Tyr). Provides a broad spectrum of scavengers. |
| Boc | High HF | Anhydrous HF (90%), p-Cresol (10%) | Standard cleavage for most peptides. p-Cresol acts as a scavenger for cations.[13][17] |
| Boc | TFMSA/TFA | TFMSA (10%), TFA (80%), m-Cresol (10%) | An alternative to HF that does not require specialized Teflon apparatus.[17] |
Key Experimental Workflows & Logical Relationships
Visualizing the cyclical nature of SPPS is crucial for understanding the practical differences between the two methodologies.
Caption: The cyclical workflow for Fmoc-based solid-phase peptide synthesis.
Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.
Experimental Protocols
The following are generalized protocols for manual SPPS. Optimization may be required based on the specific peptide sequence and labeled amino acids used.
Protocol 1: Typical Fmoc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Place the Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.[18] Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.[11] Agitate for an initial 3-5 minutes, drain, then add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[19]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA, 6 equivalents) to the amino acid solution to begin activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.[9]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Monitoring (Optional): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, the coupling step may be repeated.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Typical Boc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell the Boc-protected amino acid-loaded resin (e.g., Merrifield or MBHA resin) in DCM for 1 hour.[13] Drain the solvent.
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin for a 2-minute pre-wash.[20] Drain, then add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[13]
-
Washing: Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (3 times), and DCM (3 times) to remove residual acid.[13]
-
Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.[13] Repeat this step once more to ensure the N-terminal amine is fully deprotonated.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vial, activate the next Boc-protected amino acid (3 equivalents) as described in the Fmoc protocol (e.g., with HBTU/DIEA in DMF).
-
Add the activated amino acid solution to the neutralized peptide-resin.[9]
-
Agitate the reaction mixture for 1-2 hours.
-
-
Post-Coupling Wash: Drain and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Return to Step 2 for the next cycle.
Protocol 3: Final Peptide Cleavage
Fmoc Strategy (TFA Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5).[11]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Boc Strategy (HF Cleavage - EXTREME CAUTION REQUIRED ):
-
This procedure requires a specialized, dedicated HF cleavage apparatus made of Teflon. Users must be fully trained in handling highly corrosive and toxic HF.
-
Place the dried peptide-resin and a scavenger (e.g., p-cresol) in the reaction vessel of the HF apparatus.
-
Cool the vessel to -10 °C and condense anhydrous HF into it.
-
Stir the mixture at 0 °C for 1 hour.[17]
-
Evaporate the HF under a stream of nitrogen.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., acetic acid), then precipitate with cold diethyl ether as described above.
Conclusion
The choice between Fmoc- and Boc-protected labeled amino acids is a critical decision in peptide synthesis that depends on the peptide's properties, the required scale, and available laboratory infrastructure.
The Fmoc/tBu strategy has rightfully become the dominant approach for most applications.[5][9] Its milder deprotection conditions, true orthogonality, and high amenability to automation make it ideal for synthesizing complex peptides, including those with sensitive isotopic labels or post-translational modifications.[5][10] The relative safety of its final cleavage reagents is also a significant advantage.
However, the Boc/Bzl strategy remains an indispensable tool.[7] It often provides superior results for the synthesis of long, difficult, or hydrophobic sequences that are prone to aggregation during Fmoc synthesis.[8][21] The repetitive acidic deprotection steps in Boc chemistry can help disrupt secondary structures and improve solvation, leading to higher yields in these challenging cases.[8][9]
Ultimately, a thorough understanding of both methodologies allows the modern peptide chemist to select the optimal strategy, ensuring the successful and efficient synthesis of labeled peptides for advanced research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chempep.com [chempep.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. chempep.com [chempep.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
D-Amino Acid Incorporation: A Double-Edged Sword for Protein Structure and Function
The strategic incorporation of D-amino acids into proteins is emerging as a powerful tool in drug development and biomaterial engineering, offering enhanced stability and novel functionalities. However, this alteration of nature's L-amino acid blueprint is not without consequence, inducing significant changes to protein structure that can profoundly impact biological activity. This guide provides a comparative analysis of the structural implications of D-amino acid incorporation, supported by experimental data and detailed methodologies, to inform researchers in their protein engineering endeavors.
The fundamental difference between L- and D-amino acids lies in their stereochemistry, being non-superimposable mirror images of each other.[1] While proteins in most living organisms are exclusively composed of L-amino acids, the introduction of their D-counterparts can bestow advantageous properties, most notably a remarkable resistance to degradation by proteases.[2][3][4] This increased stability is a key driver for the therapeutic interest in D-amino acid-containing peptides and proteins.[5][6]
Impact on Protein Secondary and Tertiary Structure
The substitution of an L-amino acid with its D-enantiomer can lead to localized and sometimes global changes in protein conformation. The precise impact is context-dependent, relying on the specific amino acid, its position within the protein, and the surrounding structural motifs.
For instance, studies on the antimicrobial peptide polybia-CP revealed that replacing all L-amino acids with D-amino acids (the D-counterpart, D-CP) resulted in a left-handed α-helical conformation, a mirror image of the natural right-handed helix.[4] Partial substitution, such as replacing only L-lysine with D-lysine (D-lys-CP), led to a decrease in the α-helical content.[4] Similarly, for miniproteins rich in α-helices, single L-to-D substitutions have been shown to cause significant destabilization.[7] In contrast, for proteins with a β-sheet-rich structure, a single D-amino acid incorporation can lead to complete unfolding at room temperature.[7]
Computational modeling of primordial polypeptides suggests that peptides with α-helices and long β-sheets are generally less sensitive to D-amino acid replacements compared to those with short β-sheets.[8] This highlights the intricate relationship between the original secondary structure and its tolerance to stereochemical changes.
Comparative Analysis of Structural Changes
To provide a clearer understanding of these structural perturbations, the following table summarizes quantitative data from various studies:
| Protein/Peptide | D-Amino Acid Substitution | Experimental Technique | Observed Structural Change | Reference |
| Polybia-CP | All L-amino acids to D-amino acids (D-CP) | Circular Dichroism (CD) | Inversion to a left-handed α-helix | [4] |
| Polybia-CP | L-lysine to D-lysine (D-lys-CP) | Circular Dichroism (CD) | Reduction in α-helical content | [4] |
| Villin Headpiece Subdomain (VHP) | Single L-to-D substitutions | Circular Dichroism (CD) | Significant destabilization of the α-helical structure | [7] |
| Pin1 WW Domain | Single L-to-D substitutions | Circular Dichroism (CD) | Complete unfolding of the β-sheet structure | [7] |
| Antitumor Peptide RDP215 | L-amino acid to D-amino acid (9D-RDP215) | Circular Dichroism (CD) | Increased structured part in solution | [9] |
Enhanced Protease Resistance: A Key Advantage
A significant and well-documented consequence of D-amino acid incorporation is the enhanced resistance to proteolytic degradation.[2][3][4] Proteases, enzymes that break down proteins, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at a cleavage site hinders this recognition, thereby protecting the protein from degradation.[3] This increased stability translates to a longer in vivo half-life, a highly desirable characteristic for therapeutic proteins and peptides.[6]
Experimental Protocols for Structural Evaluation
The assessment of structural changes resulting from D-amino acid incorporation relies on a suite of biophysical techniques. Here are the detailed methodologies for the key experiments cited:
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[6][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins.
Protocol:
-
Sample Preparation: The protein or peptide of interest (both the L- and D-amino acid-containing versions) is dissolved in a suitable buffer (e.g., phosphate buffer, Tris-HCl) to a final concentration typically in the range of 0.1-1 mg/mL. The buffer itself should not have a significant CD signal in the far-UV region.
-
Instrumentation: A spectropolarimeter is used to record the CD spectra. The instrument is typically purged with nitrogen gas to minimize interference from oxygen absorption in the far-UV region.
-
Data Acquisition: Spectra are recorded in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[11] A quartz cuvette with a short path length (e.g., 0.1 cm) is used.[11] Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution algorithms available in various software packages.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution information about the three-dimensional structure of proteins in solution.[12][13] It can pinpoint the specific atoms affected by the D-amino acid substitution.
Protocol:
-
Sample Preparation: The protein is isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance and simplify the NMR spectra. The labeled protein is dissolved in a suitable buffer, often containing a small percentage of D₂O for the lock signal. Protein concentrations are typically in the millimolar range.[14]
-
Instrumentation: A high-field NMR spectrometer is required.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the chemical shifts of the protein's nuclei and to identify through-space proximities between protons.
-
Data Analysis: The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography can determine the precise three-dimensional atomic coordinates of a protein in its crystalline state.[15][16] It offers the highest resolution view of the structural changes. Racemic crystallography, using a mixture of L- and D-proteins, can facilitate the structure determination of protein complexes.[17]
Protocol:
-
Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source.[15] The diffraction pattern of the X-rays is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein. An atomic model of the protein is then built into this map and refined to best fit the experimental data.[16]
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams are provided:
Caption: Experimental workflow for evaluating D-amino acid impact.
Caption: Hypothetical impact on a signaling pathway.
Conclusion
The incorporation of D-amino acids presents a compelling strategy for enhancing the therapeutic potential of proteins and peptides. The primary benefit of increased protease resistance is a significant driver for its adoption. However, researchers must be cognizant of the profound structural alterations that can accompany this modification. A thorough structural and functional characterization using a combination of biophysical techniques is paramount to ensure that the desired therapeutic activity is retained or even enhanced. The choice of which D-amino acid to incorporate and its specific location within the protein sequence remains a critical aspect of the design process, requiring careful consideration of the native protein structure and its mechanism of action. As our understanding of the structural consequences of D-amino acid incorporation deepens, so too will our ability to rationally design next-generation protein therapeutics with superior stability and efficacy.
References
- 1. D-Amino acid - Wikipedia [en.wikipedia.org]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lifetein.com [lifetein.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 10. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. users.cs.duke.edu [users.cs.duke.edu]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 17. Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Study on DL-LEUCINE-D10-N-FMOC: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected inter-laboratory reproducibility when using DL-LEUCINE-D10-N-FMOC as an internal standard for the quantification of leucine. While a direct multi-laboratory study on this specific compound is not publicly available, this document synthesizes performance data from established analytical methods for similar deuterated amino acids and FMOC-derivatized compounds. The insights presented are crucial for researchers aiming to achieve robust and comparable results across different laboratories.
The use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated amino acids, is the gold standard for accurate and precise quantification in mass spectrometry.[1] These standards are chemically almost identical to their endogenous counterparts, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[2][3] This is particularly critical in large-scale metabolomics studies and multi-center clinical trials to ensure data from different labs can be reliably compared.[2][4]
Performance Comparison of Deuterated Internal Standards
The choice of an internal standard is a critical factor influencing the reliability of analytical data. While this compound is a specific derivatized form, the performance characteristics of the underlying deuterated leucine are indicative of its suitability. The following table summarizes typical performance parameters for deuterated amino acid internal standards in LC-MS/MS analysis, compiled from various validation studies.
Table 1: Representative Performance Characteristics of Deuterated Amino Acid Internal Standards in Inter-Laboratory Settings
| Validation Parameter | Typical Performance (LC-MS/MS) | Key Considerations for Inter-Laboratory Reproducibility |
| Linearity Range | 0.001 - 10 µg/mL | Consistent calibration curve preparation and matrix matching across labs are essential. |
| Lower Limit of Quantification (LLOQ) | ~0.01 µg/mL | Instrument sensitivity and background noise can vary between laboratories. |
| Accuracy (% Bias) | Within ±15% | Relies on the purity of the internal standard and accurate stock solution preparation. |
| Precision (%RSD) | Intra-day: ≤ 10%, Inter-day: ≤ 15% | Standardization of sample preparation and analytical protocols is paramount. |
| Recovery | >85% | Consistent extraction procedures must be employed by all participating labs. |
| Matrix Effect | Assessed and compensated | Different biological matrices can lead to variable ion suppression or enhancement. |
Data synthesized from multiple sources on deuterated amino acid analysis.[3][5]
Experimental Protocols
Achieving high inter-laboratory reproducibility hinges on the meticulous standardization of experimental protocols. Below are detailed methodologies for the quantification of leucine using this compound as an internal standard, based on common practices for FMOC derivatization and LC-MS/MS analysis.
Sample Preparation and Derivatization
This protocol describes the steps for preparing a plasma sample for analysis.
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 100 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Derivatization:
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Add 50 µL of 200 mM borate buffer (pH 8.5).
-
Add 100 µL of 5 mM FMOC-Cl in acetonitrile.
-
Vortex immediately and let the reaction proceed for 5 minutes at room temperature.
-
-
Quenching: Add 50 µL of 100 mM heptylamine to quench the excess FMOC-Cl.
-
Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of FMOC-derivatized leucine.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Leucine-N-FMOC: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Note: The exact m/z values for the precursor and product ions need to be optimized for the specific instrument.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind inter-laboratory comparisons, the following diagrams are provided.
Caption: Experimental workflow for leucine quantification using this compound.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
References
Safety Operating Guide
Essential Safety and Disposal Procedures for DL-LEUCINE-D10-N-FMOC
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like DL-LEUCINE-D10-N-FMOC are paramount for ensuring a safe and compliant laboratory environment. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for the DL-racemic mixture was not located, information for the closely related L-enantiomer (L-Leucine-d10-N-FMOC) indicates potential hazards. Users should handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Required Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved respirator is recommended. |
Spill and Emergency Procedures
In the event of a spill, avoid generating dust.[1] For minor spills, carefully sweep up the solid material and place it in a designated, sealed container for chemical waste. For larger spills, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains or waterways.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not pour down the drain.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and lab coats, should be considered chemical waste and disposed of accordingly in a designated solid waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound Waste".
-
Include hazard symbols as appropriate based on the full SDS for the compound.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are kept closed to prevent the release of dust or vapors.
-
-
Final Disposal:
-
Dispose of all waste containing this compound through your institution's licensed hazardous waste disposal program.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling DL-LEUCINE-D10-N-FMOC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like DL-LEUCINE-D10-N-FMOC. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. By adhering to these guidelines, you can minimize risks and build a culture of safety within your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for any specific procedures. However, the following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[1][2] A face shield should be worn in situations with a higher risk of splashes.[3][4] |
| Hand | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling solvents like DMF, consider double gloving or using more robust chemical-resistant gloves.[1][5] |
| Body | A standard laboratory coat is required to protect clothing and skin.[1][4][5] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron may be necessary. |
| Respiratory | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] For procedures that may generate dust or aerosols, or when working with volatile solvents, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[4] |
| Foot | Closed-toe shoes must be worn at all times in the laboratory.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound, from receipt to preparation for use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match the order.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
2. Preparation and Weighing:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[5]
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
3. Dissolution and Use in Experiments (e.g., Peptide Synthesis):
-
The process of using Fmoc-protected amino acids often involves dissolving them in organic solvents like dimethylformamide (DMF).[7]
-
The subsequent deprotection step typically utilizes a mild base, such as a 20% piperidine solution in DMF.[8][9]
-
All manipulations involving solvents and reagents should be carried out in a chemical fume hood.
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.
First Aid Measures
In case of accidental exposure, follow these first-aid guidelines.[6][10]
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention. |
| Skin | Immediately wash the affected area with soap and plenty of water.[6][10] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[6][10] If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental protection and laboratory safety.
-
Solid Waste:
-
Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound and organic solvents (e.g., DMF, piperidine) must be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Do not dispose of chemical waste down the drain.[11]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid hazardous waste container.
-
-
Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[10]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. azom.com [azom.com]
- 6. geneseo.edu [geneseo.edu]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. isotope.com [isotope.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
